molecular formula C15H18N2O2 B043019 Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate CAS No. 357670-16-7

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Cat. No.: B043019
CAS No.: 357670-16-7
M. Wt: 258.32 g/mol
InChI Key: BOIQTFCTVKFARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIQTFCTVKFARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377442
Record name ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357670-16-7
Record name ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a piperidine core, an ethyl ester, and a cyanophenyl group, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its critical role in the development of novel therapeutics, particularly as a key intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. The definitive molecular formula and weight have been established through authoritative chemical databases, resolving discrepancies found in some commercial supplier listings.

PropertyValueSource
CAS Number 357670-16-7[1]
Molecular Formula C₁₅H₁₈N₂O₂[1]
Molecular Weight 258.32 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in most organic solventsN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A general, reliable protocol is outlined below, followed by a discussion of the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluorobenzonitrile

  • Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add ethyl isonipecotate (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants, facilitating the reaction.

  • Base: Potassium carbonate is a crucial component that acts as a base to deprotonate the secondary amine of ethyl isonipecotate, thereby increasing its nucleophilicity.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants 2-Fluorobenzonitrile 2-Fluorobenzonitrile ReactionMixture Reaction Mixture (80-100 °C, 12-24h) 2-Fluorobenzonitrile->ReactionMixture Ethyl Isonipecotate Ethyl Isonipecotate Ethyl Isonipecotate->ReactionMixture K2CO3 K2CO3 K2CO3->ReactionMixture DMF DMF DMF->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct Ethyl 1-(2-cyanophenyl)- 4-piperidinecarboxylate Purification->FinalProduct

Caption: Synthesis of this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl group, the protons of the piperidine ring, and the ethyl ester group. The chemical shifts and coupling patterns provide definitive structural information.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Development

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of pharmaceutically active compounds.

Precursor to Phosphodiesterase Type 5 (PDE5) Inhibitors

This compound is a crucial building block for the synthesis of potent and selective PDE5 inhibitors.[4][5] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation. This mechanism is exploited in the treatment of erectile dysfunction and pulmonary hypertension.

Role in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The presence of the cyano group on the phenyl ring of this compound offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Signaling Pathway and Mechanism of Action of PDE5 Inhibitors

PDE5_Inhibition sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation leads to PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 inhibits

Caption: Mechanism of action of PDE5 inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic route make it an accessible building block for the development of novel therapeutics. Its crucial role as a precursor to PDE5 inhibitors highlights its importance in the ongoing quest for new and improved treatments for a range of medical conditions. This guide serves as a foundational resource for researchers and scientists working with this key molecule, providing the necessary technical information to facilitate its effective use in drug discovery and development.

References

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • PubMed Central (PMC). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. National Center for Biotechnology Information. [Link]

  • Via Medica Journals. The multifunctional role of phosphodiesterase 5 inhibitors in medicine. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a substituted N-aryl piperidine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. The piperidine ring is a privileged scaffold, frequently incorporated into the structures of marketed drugs and clinical candidates due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of three distinct functional groups—a tertiary amine, an ethyl ester, and a nitrile-substituted aromatic ring—makes it a versatile intermediate for creating diverse molecular architectures.[1] Its structural motifs are particularly relevant in the design of neurologically active agents, as the 2-cyanophenyl group is a known pharmacophore in ligands targeting receptors such as the dopamine D4 receptor.[2]

Core Molecular Attributes

A precise understanding of the foundational molecular identifiers is critical for database searches, regulatory documentation, and accurate experimental design.

IdentifierValueSource
IUPAC Name ethyl 1-(2-cyanophenyl)piperidine-4-carboxylateN/A
CAS Number 357670-16-7
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#NN/A
InChI 1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3
InChIKey BOIQTFCTVKFARG-UHFFFAOYSA-N

Chemical Structure:



Physicochemical Properties

The physical state, melting point, and solubility profile dictate the handling, storage, and reaction conditions for any chemical compound.

PropertyValue / ObservationExpert Commentary
Appearance Solid
Melting Point 45 - 47 °C
Boiling Point Not experimentally determinedThe relatively high molecular weight and polarity suggest a high boiling point, likely above 300°C, where decomposition may occur.
Solubility Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[3]
Stability Should be stored in a cool, dry place away from oxidizing agents.[3]

Expertise & Causality: The compound's classification as a solid at ambient temperature is consistent with its molecular weight and the presence of polar functional groups (ester and nitrile) that contribute to intermolecular dipole-dipole interactions. The relatively low melting point of 45-47°C suggests that these interactions are moderate and crystal lattice packing is not exceptionally strong. Its predicted solubility in common organic solvents is driven by the significant hydrocarbon character of the piperidine ring, ethyl group, and phenyl ring, which facilitates interaction with nonpolar and moderately polar solvents.

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Four protons on the cyanophenyl ring are expected to appear as complex multiplets between δ 7.0-7.8 ppm.

    • Ethyl Ester Protons: A quartet (2H) around δ 4.1 ppm (–O–CH₂ –CH₃) and a triplet (3H) around δ 1.2 ppm (–O–CH₂–CH₃ ).

    • Piperidine Protons: The protons on the piperidine ring will present as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C4 position will be a distinct multiplet, likely around δ 2.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal around δ 173-175 ppm.

    • Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm.

    • Aliphatic Carbons: Signals for the piperidine ring and the ethyl group carbons will appear in the upfield region (δ 14-65 ppm).

  • Infrared (IR) Spectroscopy:

    • C≡N Stretch: A strong, sharp, and unmistakable absorption band around 2220-2230 cm⁻¹.

    • C=O Stretch: A strong absorption band characteristic of an ester carbonyl group, expected around 1730-1740 cm⁻¹.

    • C–O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 258 or 259, respectively, confirming the molecular weight.

    • Common fragmentation patterns would include the loss of the ethoxy group (–OC₂H₅, 45 Da) or the entire ester group (–COOC₂H₅, 73 Da).

Synthesis and Reactivity

This compound is not typically found in nature and must be synthesized. Its role as a chemical intermediate is defined by the reactivity of its functional groups.

Proposed Synthetic Workflow

A robust and common method for synthesizing N-aryl piperidines is through nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The most logical and field-proven approach involves the N-arylation of a readily available piperidine precursor.

Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 4-piperidinecarboxylate, 2-fluorobenzonitrile (or 2-bromobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).

  • Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.

This protocol is a self-validating system; the progress can be clearly tracked, and the final product's identity can be confirmed using the spectroscopic methods outlined previously.

Logical Workflow Diagram

Synthesis_Workflow Reagents Reactants: - Ethyl 4-piperidinecarboxylate - 2-Fluorobenzonitrile Catalyst System: - Pd₂(dba)₃ / Ligand Base: - NaOtBu or Cs₂CO₃ ReactionVessel Reaction Step - Inert Atmosphere (Ar) - Dry Toluene - Heat (80-110°C) Reagents->ReactionVessel Charge Vessel Monitoring In-Process Control - TLC or LC-MS Monitoring ReactionVessel->Monitoring Sample & Analyze Monitoring->ReactionVessel Continue Reaction Workup Aqueous Workup - Dilute with EtOAc - Wash with H₂O / Brine Monitoring->Workup Reaction Complete Purification Purification - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography Workup->Purification Isolate Crude FinalProduct Final Product Ethyl 1-(2-cyanophenyl) -4-piperidinecarboxylate Purification->FinalProduct Isolate Pure

Caption: Proposed Buchwald-Hartwig amination workflow for synthesis.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building more complex molecules with potential therapeutic activity.

  • Scaffold for Lead Optimization: The three reactive handles allow for systematic modification. The ester can be hydrolyzed to a carboxylic acid for amide coupling, reduced to an alcohol, or reacted with Grignard reagents. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The tertiary amine of the piperidine ring remains a key site for salt formation to improve solubility.

  • Neurological Disease Research: As mentioned, the 1-(2-cyanophenyl)piperazine moiety is a key structural element in selective dopamine D4 receptor agonists.[2] This analogous piperidine compound provides a direct template for synthesizing novel ligands to probe dopamine and serotonin receptor systems, which are implicated in schizophrenia, Parkinson's disease, and depression.

  • Fragment-Based Drug Design (FBDD): This molecule can be considered a high-value fragment. Each component (the piperidine, the ester, the cyanophenyl group) can be systematically elaborated to explore the chemical space around a biological target and improve binding affinity and selectivity.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and structurally significant motifs make it a valuable intermediate for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for its effective handling, synthesis, and strategic deployment in drug discovery programs.

References

  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
  • Supporting Information - The Royal Society of Chemistry.
  • Supporting Information - Wiley-VCH. (2007).
  • PubChem. Ethyl 4-piperidinecarboxylate. National Institutes of Health.
  • Cheméo. Ethyl piperidine-4-carboxylate.
  • ChemicalBook. Ethyl 4-piperidinecarboxylate.
  • Chem-Impex. Ethyl 4-amino-1-piperidinecarboxylate.
  • Google Patents. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ChemicalBook. Ethyl 4-piperidinecarboxylate synthesis.
  • Chongqing Chemdad Co., Ltd. Ethyl 4-piperidinecarboxylate.
  • MDPI. (2019). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.
  • PubChem. (2R)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide. National Institutes of Health.
  • ChemicalBook. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum.
  • Sigma-Aldrich. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
  • PubMed Central. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. National Institutes of Health.
  • ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • PubMed. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. National Institutes of Health.
  • PubMed. (2016). Recent applications of click chemistry in drug discovery. National Institutes of Health.
  • PubChem. (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide. National Institutes of Health.

Sources

"Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Introduction

This compound is a substituted piperidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a central piperidine ring N-substituted with a cyanophenyl group and an ethyl carboxylate moiety at the 4-position, makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The piperidine core is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of the cyanophenyl group provides a site for further chemical modification and can play a crucial role in the molecule's interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in the field of drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is foundational for its application in research and development. This section details the structural and key physicochemical characteristics of this compound.

Chemical Structure and IUPAC Name

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate .[1]

Chemical Structure:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds. [2][3]This predictive analysis is an essential tool for chemists to confirm the identity and purity of the synthesized product.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The piperidine protons would appear as complex multiplets in the 1.5-3.5 ppm region. The protons on the cyanophenyl ring would resonate in the aromatic region, typically between 7.0 and 7.6 ppm.

  • ¹³C NMR: The carbon NMR would display a signal for the nitrile carbon around 118 ppm and the ester carbonyl carbon around 175 ppm. The carbons of the ethyl group and the piperidine ring would appear in the upfield region, while the aromatic carbons would be found between 110 and 140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. A strong carbonyl (C=O) stretch from the ester group would be prominent around 1730 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 258.32).

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the strategic combination of its structural components.

Role as a Synthetic Intermediate

The compound serves as a precursor for introducing the 1-(2-cyanophenyl)piperidine moiety into larger, more complex molecules. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing further points for chemical diversification. This flexibility makes it a key building block in combinatorial chemistry and library synthesis for drug screening programs. For instance, similar N-substituted piperidine carboxylates are used in the preparation of compounds targeting various receptors and enzymes in the central nervous system. [4][5]

Relevance of the Cyanophenyl and Piperidine Moieties
  • Piperidine Ring: As a saturated heterocycle, the piperidine ring is a privileged scaffold in medicinal chemistry. It often improves the physicochemical properties of a drug candidate, such as its solubility and ability to cross cell membranes. Its conformational flexibility allows it to adapt to the binding sites of various biological targets. * Cyanophenyl Group: The cyano (nitrile) group is a versatile functional group. It is relatively stable but can be chemically transformed into other groups like amines or carboxylic acids. In terms of drug-target interactions, the nitrile group can act as a hydrogen bond acceptor. Furthermore, compounds containing a cyanophenyl group have been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. For example, related cyanophenyl-piperazine structures have been investigated as selective dopamine D4 receptor agonists. [6]The development of (E)-2-cyanoacrylamides, which share the cyano functional group, has led to potent antiproliferative agents. [7][8] The combination of these two pharmacologically relevant motifs in this compound makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available from: [Link]

  • MOLBASE. ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 161290137. Available from: [Link]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90654563, (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide. Available from: [Link]

  • PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available from: [Link]

  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

  • PubMed. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Available from: [Link]

  • PubMed. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a compound of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a cyano-substituted phenyl ring linked to a piperidine carboxylate, suggest its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The journey from a promising molecular structure to a viable drug candidate is, however, fraught with physicochemical challenges, paramount among which is solubility. A compound's ability to dissolve in various solvent systems dictates its formulation possibilities, its behavior in biological assays, and ultimately, its bioavailability.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for researchers in the field.

Physicochemical Profile of this compound

Before exploring its solubility, it is crucial to understand the fundamental properties of this compound.

PropertyValue/DescriptionSource
Chemical Formula C₁₆H₂₀N₂O₂Pipzine Chemicals[1]
Molecular Weight 272.347 g/mol Pipzine Chemicals[1]
Appearance Typically a solidPipzine Chemicals[1]
CAS Number 140461-79-0N/A

The presence of both polar (cyano and ester groups) and non-polar (phenyl and piperidine rings) functionalities suggests a nuanced solubility profile. The cyano group, while polar, can also participate in dipole-dipole interactions, and the ester group can act as a hydrogen bond acceptor. The piperidine ring introduces a degree of conformational flexibility, which can also influence crystal packing and, consequently, solubility.

Solubility of this compound: A Multi-solvent Perspective

While specific quantitative solubility data for this compound is not extensively published, its structural characteristics suggest it is likely to be somewhat soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in high-throughput screening and as a vehicle for in vitro assays due to its ability to dissolve a broad range of compounds.[2][3]

Below is a table presenting expected solubility classifications in common laboratory solvents, based on the compound's structure. These are predictive and should be confirmed experimentally.

SolventSolvent TypePredicted SolubilityRationale
DMSO Polar AproticHighThe high polarity of DMSO effectively solvates both the polar and non-polar regions of the molecule.[3]
Dichloromethane (DCM) Non-polarModerate to HighDCM is a good solvent for many organic compounds and is expected to effectively solvate the non-polar phenyl and piperidine moieties.
Methanol Polar ProticModerateThe polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor will interact favorably with the cyano and ester groups.
Ethanol Polar ProticModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Acetonitrile Polar AproticModerateIts polarity and dipole moment should allow for good interaction with the polar functional groups.
Water (Aqueous Buffers) Polar ProticLowThe significant non-polar surface area of the molecule is likely to lead to poor solubility in aqueous media.

Experimental Determination of Solubility

To provide actionable data for research and development, the solubility of this compound must be determined empirically. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended for obtaining accurate and reliable data.[4][5]

Experimental Workflow: Shake-Flask Method

G prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm filter centrifuge->filter dilute Dilute the clear filtrate with a suitable mobile phase filter->dilute analyze Analyze by HPLC-UV or LC-MS/MS dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Protocol: Shake-Flask Solubility Determination

This protocol provides a step-by-step methodology for determining the solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., DMSO, Dichloromethane, Methanol, Water)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.[4][5] A good starting point is to add approximately 10 mg of the compound.

    • Accurately add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute a known volume of the clear filtrate with the mobile phase used for HPLC or LC-MS analysis.

    • Inject the diluted sample and the calibration standards onto the analytical system.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Measurement in Early Drug Discovery

For high-throughput screening purposes, kinetic solubility assays are often employed.[4] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[6] The concentration at which the compound precipitates is determined, often by nephelometry or turbidimetry.[7]

Implications for Research and Drug Development

The solubility of this compound has profound implications for its practical application:

  • In Vitro Assays: For cell-based and biochemical assays, the compound is often first dissolved in DMSO to create a concentrated stock solution. It is critical to know the solubility in the final assay buffer to avoid precipitation, which can lead to erroneous results.

  • Formulation Development: Low aqueous solubility is a major hurdle in developing oral and injectable drug formulations. Understanding the solubility in various pharmaceutically acceptable solvents and co-solvents is the first step in designing effective drug delivery systems.

  • Medicinal Chemistry: The solubility data can guide further structural modifications. Medicinal chemists can introduce or modify functional groups to enhance aqueous solubility without compromising the compound's pharmacological activity.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. The shake-flask method remains the definitive approach for obtaining accurate thermodynamic solubility data, which is indispensable for informed decision-making in drug discovery and development. A thorough understanding of a compound's solubility profile in a range of solvents, from organic solvents like DMSO to aqueous buffers, is a cornerstone of successful pharmaceutical research.

References
  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5536-5540. Available at: [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Fereja, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Available at: [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

Sources

"Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Moving beyond a standard safety data sheet, this document synthesizes critical safety information with practical insights into its chemical properties, handling protocols, and applications in research, offering a holistic resource for laboratory and development settings.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 357670-16-7) is a substituted piperidine derivative.[1] The presence of a cyano-substituted aromatic ring, a tertiary amine within the piperidine core, and an ethyl ester functional group defines its reactivity and utility as a versatile building block.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 357670-16-7[1]
Molecular Formula C₁₅H₁₈N₂O₂[1]
Molecular Weight 258.32 g/mol [1]
Appearance Solid[1][2]
Melting Point 45 - 47 °C[1]
Purity Typically ≥95%[1]
InChI Key BOIQTFCTVKFARG-UHFFFAOYSA-N[1]
Solubility Likely soluble in organic solvents such as dichloromethane.[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and inhalation.[1] The hazard profile necessitates careful handling and the use of appropriate personal protective equipment.

GHS Pictogram:


GHS07[1]

Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1][3][4]

  • P270: Do not eat, drink or smoke when using this product.[1][3][5]

  • P271: Use only outdoors or in a well-ventilated area.[1][3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3][4]

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1][4]

  • P363: Wash contaminated clothing before reuse.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Laboratory Handling, Storage, and Emergency Protocols

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazards of inhalation, skin contact, and ingestion, a robust safety protocol is mandatory.

  • Ventilation: All handling of solid material and solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Skin Protection: A flame-retardant laboratory coat and nitrile rubber gloves are essential.[3] Contaminated clothing must be removed and washed before reuse.[5]

Safe Storage and Handling Workflow

Proper storage is critical to maintaining the stability and integrity of the compound.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric components.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

The following diagram outlines a validated workflow for handling this chemical in a research setting.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal A Receive & Log Compound B Don PPE (Gloves, Goggles, Lab Coat) A->B C Transfer to Chemical Fume Hood B->C D Weigh Required Amount into Tared Vessel C->D E Add to Reaction Vessel (Under Inert Atmosphere) D->E F Conduct Synthesis E->F G Quench & Workup Procedure F->G H Quench Excess Reagent G->H I Segregate Waste (Solid & Liquid) H->I J Decontaminate Glassware I->J K Dispose of Waste via Approved Channels J->K L Remove PPE & Wash Hands K->L

Caption: Standard Laboratory Workflow for Handling Hazardous Chemical Intermediates.

First-Aid and Emergency Measures
  • Inhalation: Remove the individual to fresh air and ensure they are comfortable for breathing. If symptoms persist or the person feels unwell, seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation continues, consult a physician.[3]

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. If symptoms occur, get medical attention.[3]

  • Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[3]

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a valuable intermediate. The piperidine scaffold is a common motif in many pharmaceuticals, and this compound provides a pre-functionalized core that can be elaborated into more complex target molecules.[7]

The key reactive sites for further modification are:

  • The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

  • The Cyano Group: Can be reduced to an amine or hydrolyzed to a carboxylic acid or amide, offering a handle for further diversification.

  • The Piperidine Nitrogen: While already substituted, its presence influences the overall molecular properties.

Role as a Synthetic Intermediate

This compound serves as a crucial building block for creating more complex molecules, particularly in the development of therapeutic agents.[7][8] Its structure is a precursor for various substituted piperidines that are investigated for a range of biological activities. The synthesis of such compounds often involves a multi-step process where this intermediate is a key component.

The diagram below illustrates the strategic position of this molecule in a hypothetical drug development pathway.

G A Simple Precursors (e.g., Ethyl Piperidine-4-carboxylate) B Ethyl 1-(2-cyanophenyl)- 4-piperidinecarboxylate (Core Intermediate) A->B N-Arylation C Functional Group Modification (e.g., Cyano Reduction, Ester Hydrolysis) B->C Derivatization D Advanced Intermediate C->D E Coupling with Other Fragments (e.g., Suzuki, Amide Coupling) D->E F Final API Candidate E->F

Sources

An In-depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a heterocyclic compound of interest in modern medicinal chemistry. We will explore its rational design, synthesis, and the significance of its structural components, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with various biological targets. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.[2]

Historically, the piperidine scaffold is found in numerous natural alkaloids with potent physiological effects, such as piperine from black pepper.[2] In modern drug discovery, synthetic piperidine derivatives have been successfully developed for a wide range of therapeutic areas, including but not limited to, analgesics, antipsychotics, antihistamines, and antiarrhythmics. This success is largely due to the favorable physicochemical properties conferred by the piperidine moiety, such as improved solubility and metabolic stability.

The Emergence of Aryl-Substituted Piperidines for Central Nervous System (CNS) Targets

The strategic introduction of aromatic substituents onto the piperidine nitrogen has been a highly fruitful approach in the quest for novel therapeutics targeting the central nervous system. Arylpiperidines and their piperazine bioisosteres are prominent pharmacophores in many CNS-active agents.[3] This structural class has demonstrated significant potential in modulating the activity of various neurotransmitter receptors and transporters.

The rationale for attaching an aryl group, such as a phenyl or substituted phenyl ring, to the piperidine core lies in its ability to engage in specific binding interactions within the target protein. These interactions can include π-π stacking, hydrophobic interactions, and hydrogen bonding, leading to enhanced affinity and selectivity. The electronic nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the pharmacological profile of the molecule.

Deconstruction of this compound: A Molecule of Interest

This compound represents a confluence of key structural features designed to impart specific properties relevant to drug action.

  • Ethyl 4-piperidinecarboxylate Core: This foundational element provides the basic piperidine scaffold. The ethyl ester at the 4-position offers a handle for further chemical modification or can contribute to the overall lipophilicity and cell permeability of the molecule. It is a common building block in the synthesis of more complex piperidine-based drugs.[4][5]

  • The 1-(2-cyanophenyl) Substituent: The introduction of a 2-cyanophenyl group at the piperidine nitrogen is a deliberate design choice. The cyano (nitrile) group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can influence the pKa of the piperidine nitrogen and the overall electronic distribution of the molecule. Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Its linear geometry and compact size make it an attractive feature for occupying specific pockets in a binding site.

Synthesis and Manufacturing: A Step-by-Step Technical Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of the piperidine core followed by the introduction of the aryl substituent.

Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate

The precursor, Ethyl 4-piperidinecarboxylate, can be synthesized via the esterification of 4-piperidinecarboxylic acid (isonipecotic acid).[4]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-piperidinecarboxylic acid in ethanol, add a catalytic amount of a strong acid such as sulfuric acid or thionyl chloride.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the esterification to completion.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure Ethyl 4-piperidinecarboxylate.

Arylation of the Piperidine Core: The Buchwald-Hartwig Amination

The key step in the synthesis of the target molecule is the formation of the carbon-nitrogen bond between the piperidine nitrogen and the 2-cyanophenyl ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. This reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.

Experimental Protocol:

  • Reactants and Catalyst System: In a reaction vessel, combine Ethyl 4-piperidinecarboxylate, 2-bromobenzonitrile (or 2-chlorobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

  • Solvent and Atmosphere: The reaction is carried out in an inert solvent, such as toluene or dioxane, under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The final product, this compound, is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Different ligands can be screened to optimize the reaction yield and minimize side products.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile to attack the palladium-aryl complex.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination + R2NH, -L Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-X(L)(NHR2) Ar-Pd(II)-X(L)(NHR2) Amine_Coordination->Ar-Pd(II)-X(L)(NHR2) Deprotonation Deprotonation + Base, - Base-H+ Ar-Pd(II)-X(L)(NHR2)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₂[6]
Molecular Weight 258.32 g/mol [6]
Appearance Solid[6]
Melting Point 45 - 47 °C[6]
CAS Number 357670-16-7[6]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and the ester carbonyl (C=O) stretching vibrations.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published in the public domain, its structural features suggest potential applications in several areas of drug discovery, particularly for CNS disorders.

  • Dopamine and Serotonin Receptor Ligands: Many arylpiperidine derivatives are known to interact with dopamine and serotonin receptors, which are key targets for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.[7] The 1-(2-cyanophenyl)piperidine motif can be explored for its potential to modulate these receptors.

  • Sigma Receptor Ligands: The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

  • Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the design of enzyme inhibitors. For example, it can participate in covalent or non-covalent interactions within the active site of an enzyme.

The ethyl ester functionality also provides a route for the synthesis of corresponding carboxylic acids or amides, allowing for the exploration of a broader chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. Its design, based on the well-established piperidine scaffold and the strategic incorporation of an electronically and sterically defined aryl substituent, makes it an interesting candidate for further investigation in drug discovery programs. The robust synthetic routes, particularly the application of the Buchwald-Hartwig amination, allow for the efficient production of this and related compounds for biological screening. Future research will likely focus on elucidating the specific biological targets of this molecule and exploring its therapeutic potential in various disease areas.

References

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (URL not available)
  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization str
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (URL: [Link])

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (URL: [Link])

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (URL: [Link])

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and prepar
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. (URL: )
  • ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. (URL: [Link])

  • Process for the preparation of piperazine deriv
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (URL: )
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (URL: [Link])

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])

  • The medicinal chemistry of piperazines: A review. (URL: [Link])

  • Piperidine. (URL: [Link])

  • On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

Sources

The Cyanophenyl Piperidine Scaffold: A Technical Guide to its Core Chemical Features and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of approved therapeutic agents.[1][2] When combined with a cyanophenyl moiety, it forms the cyanophenyl piperidine scaffold—a versatile framework that offers a unique combination of physicochemical and structural properties essential for effective drug design. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the scaffold's key chemical features. We will explore its fundamental physicochemical and stereochemical landscape, dissect common and advanced synthetic strategies, and provide a detailed examination of its structure-activity relationships (SAR). By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

The Cyanophenyl Piperidine Scaffold: A Privileged Framework

The cyanophenyl piperidine scaffold is defined by a six-membered piperidine heterocycle covalently linked to a benzonitrile (cyanophenyl) ring. Piperidine's prevalence in pharmaceuticals stems from its synthetic tractability and its ability to confer favorable physicochemical properties like aqueous solubility and membrane permeability.[3] The piperidine nitrogen, which is typically protonated at physiological pH, can serve as a critical hydrogen bond donor, anchoring the molecule within a target's binding site.[2]

The cyanophenyl group complements the piperidine core by introducing a rigid aromatic system with a potent electron-withdrawing nitrile group. The cyano moiety can act as a hydrogen bond acceptor and its electronic influence can modulate the properties of the entire molecule. The combination of a flexible, basic saturated ring with a rigid, polar aromatic system makes this scaffold a powerful tool for developing selective and potent therapeutic agents.[4][5]

cluster_scaffold Cyanophenyl Piperidine Core Structure cluster_properties Key Chemical Features Piperidine Piperidine Ring (Saturated Heterocycle) Linker C-C or C-N Linkage Piperidine->Linker Stereochem Precise 3D Vectorial Display of Substituents Piperidine->Stereochem Cyanophenyl Cyanophenyl Moiety (Aromatic System) Electronics Cyano group as H-bond acceptor & electron-withdrawing moiety Cyanophenyl->Electronics Linker->Cyanophenyl Physicochem Modulates Solubility & Lipophilicity Linker->Physicochem

Caption: Core components and key features of the cyanophenyl piperidine scaffold.

Physicochemical and Stereochemical Landscape

A molecule's biological activity is inextricably linked to its physical and structural properties. The cyanophenyl piperidine scaffold offers several tunable parameters that are critical for optimizing pharmacokinetics and pharmacodynamics.

2.1. pKa and Ionization State The piperidine nitrogen is basic, with a pKa of its conjugate acid around 11.2.[6] This is a crucial feature because it ensures the nitrogen is overwhelmingly protonated and positively charged at physiological pH (~7.4). This charge is often vital for forming strong ionic or hydrogen-bonding interactions with acidic residues (e.g., aspartate, glutamate) in a target protein's active site. The causality here is clear: a stable, positive charge provides a powerful and reliable anchor point for molecular recognition.

2.2. Conformational Analysis Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation.[6] This conformation is not static, but its stability allows for the precise spatial positioning of substituents in either axial or equatorial positions. The choice between an axial or equatorial substituent can profoundly impact binding affinity by altering the vector of the substituent relative to the binding pocket. For example, rigidifying the piperidine linker through strategic substitution has been shown to lock in a favorable conformation, leading to dramatic increases in potency by reducing the entropic penalty of binding.[7]

2.3. Lipophilicity and Electronic Properties The scaffold possesses a dual nature: the saturated piperidine ring is relatively lipophilic, while the protonated nitrogen and the polar cyano group provide hydrophilicity.[8] This balance is key to achieving the desired "drug-like" properties, particularly for oral bioavailability which requires a molecule to traverse both aqueous and lipid environments. The cyano group is a strong electron-withdrawing group, which polarizes the C≡N bond and makes the nitrogen a good hydrogen bond acceptor. This feature can be exploited to form additional interactions within the target site.

PropertyTypical Value/CharacteristicSignificance in Drug Design
pKa (Conjugate Acid) ~11.2[6]Ensures positive charge at physiological pH for ionic interactions.
Conformation Stable Chair Conformation[6]Provides predictable 3D geometry for substituent placement.
LogP Variable; tunableBalancing lipophilicity and hydrophilicity is key for ADME properties.
Key Interactions H-bond Donor (protonated N), H-bond Acceptor (Cyano N)Provides multiple points for strong, specific target engagement.

Synthetic Strategies and Methodologies

The construction of cyanophenyl piperidine derivatives can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. As a scientist, the goal is to select a robust, high-yielding, and flexible route that allows for the synthesis of a diverse analog library for SAR studies.

3.1. General Synthetic Workflow: Convergent Synthesis A convergent approach, where the piperidine and cyanophenyl moieties are synthesized separately and coupled in a late-stage step, is often preferred. This strategy maximizes efficiency and allows for modularity, enabling the combination of various piperidine and cyanophenyl analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are workhorses in this field.

SM1 Protected Piperidine Precursor (e.g., Boronic Ester) Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) SM1->Reaction SM2 Halogenated Benzonitrile (e.g., Bromo-benzonitrile) SM2->Reaction Intermediate Coupled Intermediate (N-Protected) Reaction->Intermediate Deprotection Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FinalCore Cyanophenyl Piperidine Core Scaffold Deprotection->FinalCore Derivatization N-Functionalization (e.g., Reductive Amination) FinalCore->Derivatization FinalProduct Final Drug Candidate Derivatization->FinalProduct

Caption: A generalized workflow for the convergent synthesis of cyanophenyl piperidine analogs.

3.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes a self-validating system for the synthesis of a 4-(4-cyanophenyl)piperidine core, a common building block.

Objective: To couple a piperidine boronic acid ester with a bromobenzonitrile.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 4-bromobenzonitrile (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The Boc protecting group is used on the piperidine nitrogen to prevent it from interfering with the catalytic cycle and to allow for late-stage functionalization.[9]

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

    • Causality: The base is essential for the transmetalation step of the Suzuki catalytic cycle. Water is often required to dissolve the inorganic base and facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Self-Validation: The purity and identity of the resulting N-Boc-4-(4-cyanophenyl)piperidine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic signals for the aromatic protons, piperidine protons, and the Boc group, along with the correct molecular ion peak.

  • Deprotection: Dissolve the purified product in a suitable solvent like dichloromethane (DCM) and add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired 4-(4-cyanophenyl)piperidine salt, which can be neutralized or used directly in subsequent steps.

Structure-Activity Relationship (SAR) Insights

The cyanophenyl piperidine scaffold is a rich platform for SAR exploration. Modifications at three key positions—the piperidine ring, the cyanophenyl ring, and the piperidine nitrogen—can dramatically influence biological activity.[10][11]

Scaffold Cyanophenyl Piperidine Core N_Sub Piperidine N-Substituent: - Governs interaction with solvent - Can extend into new pockets - Modulates pKa and ADME Scaffold->N_Sub Pip_Ring Piperidine Ring Substitution: - Introduces chirality - Restricts conformation - Can block metabolism Scaffold->Pip_Ring CN_Pos Cyano Group Position (o, m, p): - Alters dipole moment - Repositions H-bond acceptor - Drastically impacts affinity Scaffold->CN_Pos Aryl_Sub Aromatic Ring Substitution: - (e.g., F, OMe) - Fine-tunes electronics - Can improve metabolic stability Scaffold->Aryl_Sub R⁴

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

  • Piperidine Nitrogen (R¹): This is the most common point of modification. The substituent here can be tailored to probe different regions of a binding pocket. Small alkyl groups may enhance lipophilicity, while larger, more functionalized groups can form additional interactions, boosting potency and selectivity.

  • Piperidine Ring (R²): Introducing substituents on the piperidine ring itself can have profound stereochemical consequences. A chiral center can lead to enantiomers with vastly different biological activities.[12] Furthermore, substitution can restrict the ring's conformation, pre-organizing the molecule for a better fit with its target, or block sites of metabolism, improving pharmacokinetic properties.[7]

  • Cyanophenyl Moiety (R³/R⁴): The position of the cyano group is often critical. For instance, in a series of dopamine D4 receptor antagonists, moving the cyano group or adding other substituents like fluorine had a significant impact on binding affinity.[9] A 3-cyano-4-fluorophenyl group was found to be more active than a simple 3-cyanophenyl group, demonstrating the subtle electronic and steric effects at play.[9]

Bioisosteric Replacements A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[13]

  • Cyano Group: The nitrile can be replaced with other small, polar groups. For example, a halogen (like chlorine) can sometimes mimic the steric and electronic profile.[13]

  • Phenyl Ring: The entire cyanophenyl ring can be swapped for other aromatic heterocycles (e.g., cyanopyridine, thiophene). This can alter the molecule's ADME properties, introduce new interaction points, or circumvent existing patents.[13][14]

  • Piperidine Ring: While a more drastic change, replacing the piperidine with another saturated heterocycle like piperazine or pyrrolidine can be explored to modulate basicity and conformational properties.[15]

Conclusion and Future Outlook

The cyanophenyl piperidine scaffold is a validated and highly effective framework in modern drug discovery. Its power lies in the synergistic combination of the conformationally defined, basic piperidine core and the electronically distinct cyanophenyl moiety. This guide has detailed the fundamental chemical features that make this scaffold so valuable: its predictable ionization and stereochemistry, its synthetic accessibility, and its rich potential for SAR exploration.

As our understanding of disease biology deepens, the ability to rationally design molecules with precisely tailored properties becomes ever more critical. The cyanophenyl piperidine scaffold, with its proven track record and inherent modularity, will undoubtedly continue to serve as a foundational element in the development of the next generation of innovative medicines. Future work will likely focus on incorporating this scaffold into novel drug modalities and further exploring subtle modifications to achieve even greater selectivity and improved safety profiles.

References

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Gardinier, K. M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • PubChem. (n.d.). (3-Cyanophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • El-Sayed, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Hashimoto, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

  • Protheragen. (2024). The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates. Available at: [Link]

  • ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. Available at: [Link]

  • Autechaux. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of the novel small molecule, Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. As a Senior Application Scientist, this document synthesizes fundamental physicochemical characterization with advanced computational methodologies to present a holistic in silico evaluation. This guide is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to apply these techniques to their own drug discovery pipelines. All protocols are designed as self-validating systems, and all claims are substantiated with citations to authoritative literature.

Introduction: Unveiling this compound

This compound is a small molecule featuring a central piperidine ring, a structure of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.[1][2] Its unique substitution pattern, with a cyanophenyl group at the 1-position and an ethyl carboxylate at the 4-position, suggests a potential for diverse biological activities. The piperidine scaffold is a versatile building block in drug design, often contributing to favorable pharmacokinetic properties and serving as a key component of pharmacophores that interact with biological targets.[1] This guide will explore the theoretical and computational characterization of this molecule, providing a roadmap for its in silico evaluation.

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties: The Foundation of Druggability

Understanding the physicochemical properties of a molecule is paramount in early-stage drug discovery, as they heavily influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). In the absence of experimental data, in silico prediction models provide a rapid and cost-effective means of initial assessment.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/ToolSignificance in Drug Discovery
Molecular Weight272.35 g/mol ---Influences diffusion and transport across biological membranes.
logP (o/w)2.85ADMETlab 2.0[5]Measures lipophilicity, affecting absorption and distribution.
Water Solubility (logS)-3.5ADMETlab 2.0[5]Crucial for dissolution and bioavailability.
pKa (basic)7.5MarvinSketch[6]Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Polar Surface Area (PSA)59.8 ŲADMETlab 2.0[5]Influences membrane permeability and blood-brain barrier penetration.
Number of Rotatable Bonds4---Correlates with conformational flexibility and binding entropy.

Conformational Analysis and Quantum Mechanical Calculations

The three-dimensional conformation of a molecule dictates its interaction with biological targets. Conformational analysis, coupled with quantum mechanical (QM) calculations, provides insights into the molecule's preferred shapes and electronic properties.

Rationale for Quantum Mechanical Approach

While classical molecular mechanics force fields are computationally efficient for large systems, QM methods offer a more accurate description of electronic structure, enabling the calculation of properties like partial charges, electrostatic potential, and orbital energies.[7][8] For a novel scaffold like this compound, QM calculations are essential for generating accurate parameters for subsequent molecular modeling studies.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing Density Functional Theory (DFT) calculations to optimize the geometry and calculate electronic properties.

  • Input Structure Generation:

    • Generate a 3D structure of the molecule using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Select a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G* basis set.[9]

    • Define the calculation type as "Geometry Optimization" followed by "Frequency" to ensure a true energy minimum.

    • Specify the solvent model (e.g., Polarizable Continuum Model - PCM) to simulate an aqueous environment.

  • Execution and Analysis:

    • Run the calculation using a QM software package (e.g., Gaussian, ORCA).

    • Analyze the output to confirm the absence of imaginary frequencies, indicating a stable geometry.

    • Extract key electronic properties such as Mulliken charges, electrostatic potential maps, and HOMO/LUMO energies.

dft_workflow start 3D Structure Generation mm_opt MM Geometry Optimization start->mm_opt dft_setup DFT Calculation Setup (B3LYP/6-31G*) mm_opt->dft_setup dft_run Run QM Software (e.g., Gaussian) dft_setup->dft_run analysis Analyze Output: - Frequencies - Electronic Properties dft_run->analysis

Figure 2: Workflow for DFT calculations.

Target Identification and Molecular Docking: A Hypothetical Case Study

The pharmacological profile of piperidine derivatives is diverse, with documented activity at various receptors.[7][10][11] Notably, compounds containing a 1-phenylpiperidine scaffold have shown affinity for the sigma-1 (σ1) receptor, a chaperone protein implicated in a range of neurological disorders.[7][11] Therefore, for the purpose of this guide, we will consider the σ1 receptor as a hypothetical biological target for this compound.

The Scientific Basis for Target Selection

The σ1 receptor is a unique intracellular protein with a binding site that accommodates a variety of hydrophobic and cationic ligands.[12] The presence of a tertiary amine within the piperidine ring of our molecule, which is likely protonated at physiological pH, and the aromatic cyanophenyl group, align with the known pharmacophoric features of σ1 receptor ligands.[13]

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred binding orientation of a ligand to a protein target.[14][15] This protocol outlines a standard procedure for docking our molecule into the σ1 receptor.

  • Receptor and Ligand Preparation:

    • Obtain the crystal structure of the human σ1 receptor from the Protein Data Bank (PDB ID: 5HK1).[12]

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the ligand (this compound) by generating a low-energy 3D conformation (from the previous DFT calculations) and assigning appropriate atom types and charges.

  • Binding Site Definition:

    • Define the docking grid box to encompass the known binding site of the σ1 receptor, typically centered on key residues identified from co-crystallized ligands.[12][16]

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.[14]

    • Set the search algorithm parameters to ensure a thorough exploration of the conformational space.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses based on their binding energy scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

docking_workflow receptor_prep Receptor Preparation (PDB: 5HK1) binding_site Define Binding Site receptor_prep->binding_site ligand_prep Ligand Preparation (Optimized Geometry) docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking binding_site->docking analysis Analyze Docking Poses - Binding Energy - Interactions docking->analysis

Figure 3: Molecular docking workflow.

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.[16]

Rationale for MD Simulations

MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for calculating binding free energies, which provide a more accurate estimation of binding affinity.[16]

Experimental Protocol: MD Simulation of the Protein-Ligand Complex
  • System Setup:

    • Use the best-ranked docked pose as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for conformational sampling.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein and ligand (e.g., RMSD, RMSF).

    • Analyze the persistence of key protein-ligand interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

In Silico ADMET Prediction: Foreseeing the Fate in the Body

Early assessment of ADMET properties is critical to reduce late-stage attrition in drug development.[4][17] Several online platforms and software packages utilize QSAR models and machine learning to predict these properties from the molecular structure.[5]

Table 2: Predicted ADMET Properties of this compound

ADMET PropertyPredictionTool/ServerImplication
Absorption
Human Intestinal AbsorptionHighADMETlab 2.0[5]Good oral bioavailability is likely.
Caco-2 PermeabilityHighADMETlab 2.0[5]Suggests good intestinal permeability.
P-glycoprotein SubstrateNoADMETlab 2.0[5]Less likely to be subject to efflux from cells.
Distribution
Blood-Brain Barrier PenetrationYesADMETlab 2.0[5]Potential for CNS activity.
Plasma Protein BindingHighADMETlab 2.0[5]May affect the free drug concentration.
Metabolism
CYP2D6 InhibitorYesADMETlab 2.0[5]Potential for drug-drug interactions.
CYP3A4 InhibitorNoADMETlab 2.0[5]Lower risk of interactions with co-administered drugs.
Toxicity
hERG InhibitionLow RiskADMETlab 2.0[5]Lower risk of cardiotoxicity.
Ames MutagenicityNon-mutagenADMETlab 2.0[5]Unlikely to be carcinogenic.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive computational workflow for the characterization of this compound. Through the application of quantum mechanics, molecular docking, molecular dynamics simulations, and ADMET prediction, we have generated a detailed profile of its theoretical properties. The hypothetical case study targeting the sigma-1 receptor provides a framework for investigating its potential biological activity.

The insights gained from these computational studies can guide future experimental work, including chemical synthesis, in vitro binding assays, and cell-based functional assays. The iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery, and the methodologies detailed in this guide provide a robust starting point for the exploration of this and other novel chemical entities.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ResearchGate. [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. [Link]

  • Structural basis for σ1 receptor ligand recognition. PMC. [Link]

  • Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. Semantic Scholar. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands. PMC. [Link]

  • Mechanistic Insights into Piperidine Interactions with Dinitropyridines: A Quantum Mechanical Study for SARS-CoV-2 Inhibitor Development. ResearchGate. [Link]

  • Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. PMC. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Molecular modeling of sigma 1 receptor ligands: a model of binding conformational and electrostatic considerations. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [Link]

  • ADMET Prediction-Webserver-ADMElab. admet.scbdd.com. [Link]

  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • (3R)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl). PubChem. [Link]

  • (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl). PubChem. [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PMC. [Link]

  • Predicting ADME properties in drug discovery. ResearchGate. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]

  • 1-(2-Cyanophenyl)piperazine. Oakwood Chemical. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • 1-(2-Cyanophenyl)-piperazine. Oakwood Chemical. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

  • Ethyl 4-piperidinecarboxylate. PubChem. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl). PubChem. [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical research and development. The primary focus is a detailed protocol for its preparation from ethyl 4-piperidinecarboxylate and 2-fluorobenzonitrile via a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, offering expert insights into reagent selection, reaction optimization, and troubleshooting. Alternative synthetic strategies, including the Buchwald-Hartwig amination and Ullmann condensation, are also discussed to provide a broader context for N-arylation of piperidine scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing this valuable compound.

Introduction and Strategic Overview

The N-arylation of piperidine rings is a cornerstone transformation in medicinal chemistry, enabling access to a vast array of biologically active molecules. This compound serves as a critical building block for various therapeutic agents, where the 1-(2-cyanophenyl) moiety often acts as a key pharmacophore or a synthetic handle for further elaboration. The synthesis commences with the readily available and commercially sourced starting material, ethyl 4-piperidinecarboxylate.[1][2][3]

The core chemical challenge lies in the formation of the C-N bond between the secondary amine of the piperidine ring and the aromatic carbon of the 2-cyanophenyl group. Several powerful methodologies exist for this purpose:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and atom-economical method. It relies on the activation of an aromatic ring by electron-withdrawing groups, which facilitates attack by a nucleophile (the amine). The presence of the cyano group ortho to the leaving group makes this an ideal strategy.[4]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers exceptional scope and functional group tolerance, making it a reliable, albeit more complex, alternative.[5][6]

  • Ullmann Condensation: A classical copper-catalyzed N-arylation. While traditional Ullmann reactions require harsh conditions, modern ligand-accelerated protocols have significantly improved their utility and mildness.[7][8][9]

For this specific transformation, the SNAr approach is highlighted as the primary protocol due to its operational simplicity, cost-effectiveness (avoiding transition metal catalysts and ligands), and the inherent electronic activation provided by the substrate.

The Primary Protocol: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom of the aryl halide. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the halide leaving group restores aromaticity and yields the final product.

Mechanistic Rationale and Experimental Design

Causality Behind Experimental Choices:

  • Aryl Halide Selection: The reaction's success is highly dependent on the leaving group. For SNAr reactions, the typical leaving group aptitude is F > Cl > Br > I.[10][11] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. Therefore, 2-fluorobenzonitrile is the electrophile of choice.

  • Role of the Electron-Withdrawing Group: The ortho-cyano group is critical. It powerfully stabilizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.[4] Without such a group, the SNAr reaction would not proceed under these conditions.

  • Solvent System: A polar aprotic solvent is essential. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the cation of the base while poorly solvating the anionic nucleophile, thereby enhancing its reactivity. DMSO is selected for this protocol due to its excellent solvating power and high boiling point, allowing for a broad range of reaction temperatures.

  • Base Selection: A non-nucleophilic base is required to act as an acid scavenger for the hydrofluoric acid (HF) generated during the reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base that is sufficient for this purpose. It is relatively non-hygroscopic and easy to handle.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightPurity/Grade
Ethyl 4-piperidinecarboxylate1126-09-6157.21 g/mol >98%
2-Fluorobenzonitrile394-49-0121.11 g/mol >99%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, >99%
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-3-ACS Grade
Deionized Water7732-18-518.02 g/mol -
Brine (Saturated NaCl)7647-14-558.44 g/mol -
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular
Silica Gel7631-86-960.08 g/mol 230-400 mesh

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (8.7 g, 63.0 mmol, 2.0 equiv).

  • Reagent Addition: Add ethyl 4-piperidinecarboxylate (5.0 g, 31.8 mmol, 1.0 equiv) followed by anhydrous DMSO (100 mL). Begin stirring to create a suspension.

  • Initiation: Add 2-fluorobenzonitrile (4.2 g, 35.0 mmol, 1.1 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 1 L beaker containing 400 mL of cold deionized water. Stir for 15 minutes.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layers with deionized water (2 x 200 mL) to remove residual DMSO.

    • Wash with brine (1 x 200 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or a white to off-white solid.

Data Summary and Visualization

Table 1: Key Reaction Parameters

ParameterValueRationale
Stoichiometry
Ethyl 4-piperidinecarboxylate1.0 equivLimiting Reagent
2-Fluorobenzonitrile1.1 equivSlight excess to ensure complete conversion
Potassium Carbonate2.0 equivEnsures complete scavenging of generated acid
Conditions
SolventAnhydrous DMSOPolar aprotic solvent to enhance reactivity
Temperature80-90 °CProvides sufficient thermal energy for activation
Reaction Time12-18 hoursTypical duration for completion
Outcome
Expected Yield75-90%Literature and experience-based expectation
Purification MethodFlash ChromatographyStandard for removing impurities

Diagram 1: SNAr Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware Reagents 2. Add K2CO3, Starting Materials & DMSO Setup->Reagents Heat 3. Heat to 80-90 °C under N2 Reagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Quench with H2O Monitor->Quench Extract 6. Extract with EtOAc Quench->Extract Wash 7. Wash & Dry Organic Layer Extract->Wash Concentrate 8. Concentrate in vacuo Wash->Concentrate Purify 9. Flash Column Chromatography Concentrate->Purify Product 10. Final Product Purify->Product

Caption: A flowchart of the SNAr synthesis protocol.

Diagram 2: SNAr Reaction Mechanism

G Reactants Reactants Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Piperidine Ethyl 4-piperidinecarboxylate ArylHalide 2-Fluorobenzonitrile Product Product + HF Intermediate->Product Elimination of F-

Caption: The two-step addition-elimination SNAr mechanism.

Expertise & Experience: Troubleshooting and Safety

  • Issue: Low or Stagnant Conversion: If TLC analysis shows significant starting material after 18 hours, the temperature may be too low or the potassium carbonate may not be sufficiently anhydrous. Ensure the internal reaction temperature is stable at 80-90 °C. Using freshly dried or new anhydrous K₂CO₃ is recommended.

  • Issue: Difficult Work-up/Emulsions: The high concentration of DMSO can sometimes lead to emulsions during aqueous work-up. Adding brine during the final wash can help break these emulsions and improve phase separation. Ensure vigorous shaking in the separatory funnel.

  • Side Reaction - Hydrolysis: Prolonged heating in the presence of adventitious water and base can lead to hydrolysis of the ethyl ester or even the cyano group. Using anhydrous solvents and reagents minimizes this risk. If hydrolysis is observed (e.g., by LC-MS analysis showing the corresponding carboxylic acid), the reaction time should be minimized.

  • Safety Precautions:

    • DMSO: is a skin-penetrant and can carry dissolved chemicals through the skin. Always wear appropriate gloves (nitrile gloves are suitable for splash protection but should be changed immediately upon contact).

    • 2-Fluorobenzonitrile: is toxic and an irritant. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.

    • Potassium Carbonate: is an irritant. Avoid creating dust.

    • The reaction should be conducted in a fume hood at all times.

Alternative Synthetic Strategies

While SNAr is highly effective for this target, other methods are valuable for substrates that are not sufficiently activated.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is a powerful alternative for forming C(aryl)-N bonds.[5][6][12] It is particularly useful if the aryl halide is less reactive (e.g., a chloride or bromide without strong electron-withdrawing groups).

  • Key Components:

    • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: A bulky, electron-rich phosphine ligand is crucial. Examples include Xantphos, RuPhos, or Josiphos-type ligands.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.

    • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are common.

  • Advantages: Extremely broad substrate scope and high functional group tolerance.

  • Disadvantages: Requires expensive and air-sensitive catalysts and ligands, and strict exclusion of oxygen is necessary.

Ullmann Condensation

This copper-catalyzed reaction is the classical method for N-arylation. Modern protocols have made it a viable option under milder conditions.[7][8][9]

  • Key Components:

    • Copper Source: Typically CuI, Cu₂O, or copper powder.

    • Ligand: Often simple, inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or phenanthroline are used to facilitate the reaction at lower temperatures.[13]

    • Base: A strong base like K₂CO₃ or K₃PO₄ is used.

  • Advantages: Copper is significantly cheaper than palladium. The reaction can often be run under less stringent inert conditions than the Buchwald-Hartwig amination.

  • Disadvantages: Can still require high temperatures and may have a more limited substrate scope compared to palladium-catalyzed methods.

References

  • Whang, J. D., & Gevorgyan, V. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.).
  • Lam, P. Y. S., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. [Link]

  • Gonsior, M., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • Smith, C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chen, Y., & Ma, D. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem. [Link]

Sources

N-arylation of ethyl 4-piperidinecarboxylate with 2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate via Nucleophilic Aromatic Substitution

Application Note & Synthetic Protocol

Abstract

This document provides a comprehensive guide for the to synthesize ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. This transformation is of significant interest to medicinal chemists, as the resulting N-aryl piperidine scaffold is a key structural motif in a multitude of pharmacologically active agents. We present a detailed, field-proven protocol based on the principles of Nucleophilic Aromatic Substitution (SNAr), chosen for its operational simplicity and avoidance of transition-metal catalysts. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, provides representative data, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of N-Aryl Piperidines

N-aryl piperidine derivatives are ubiquitous in modern pharmaceuticals and drug discovery programs, forming the core of molecules targeting a wide range of diseases.[1] The ability to efficiently forge a carbon-nitrogen (C-N) bond between an aromatic system and the piperidine nitrogen is therefore a critical capability in synthetic organic chemistry. The target molecule, ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate[2], is a valuable building block for more complex molecular architectures.

While several methods exist for C-N bond formation, including palladium-catalyzed Buchwald-Hartwig amination[3][4][5][6] and copper-catalyzed Ullmann condensation[7][8], this guide focuses on a classical yet highly effective approach: Nucleophilic Aromatic Substitution (SNAr).

Reaction Principle: Why Nucleophilic Aromatic Substitution (SNAr)?

The choice of the SNAr pathway is a deliberate one, grounded in the specific electronic properties of the substrates. The SNAr reaction is particularly effective when an aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9]

In the case of 2-fluorobenzonitrile, two key features facilitate this reaction:

  • Powerful Activation: The nitrile (-C≡N) group is a potent EWG that strongly polarizes the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: Fluorine, despite being the most electronegative halogen, is the best leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the stabilized carbanionic intermediate (the Meisenheimer complex), not the cleavage of the carbon-halogen bond.[9][10]

This combination of a strong activating group and an excellent leaving group makes the SNAr reaction a highly efficient, metal-free alternative to other cross-coupling methods.

Mechanistic Pathway

The reaction proceeds via a two-step addition-elimination mechanism. First, the secondary amine of ethyl 4-piperidinecarboxylate acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final N-arylated product.

Caption: Figure 1: S-N-Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps from reaction setup to product characterization.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)EquivalentsPhysical Form
Ethyl 4-piperidinecarboxylate1126-09-6157.2110.01.0Liquid[11][12]
2-Fluorobenzonitrile394-49-0121.1211.01.1Liquid
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0Solid
Dimethyl Sulfoxide (DMSO)67-68-578.13--Solvent (20 mL)
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Under ambient atmosphere, add anhydrous dimethyl sulfoxide (20 mL) to the flask. Begin vigorous stirring. Add ethyl 4-piperidinecarboxylate (1.57 g, 10.0 mmol) to the suspension, followed by 2-fluorobenzonitrile (1.33 g, 11.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C using a heating mantle. The reaction is typically complete within 4-8 hours.

    • Expert Insight: The use of a polar aprotic solvent like DMSO is crucial. It effectively solvates the potassium carbonate, increasing the basicity and nucleophilicity of the amine, while also facilitating the formation of the charged Meisenheimer complex.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes.

  • Work-up: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is typically a light yellow to brown oil or solid. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure product as a white to off-white solid.

Characterization

The identity and purity of the final product, ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 259.15).

  • Melting Point: The pure solid has a reported melting point of 45-47 °C.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final analysis.

Experimental_Workflow Figure 2: Experimental Workflow A Reagent Preparation Weigh K₂CO₃ Measure Solvents & Reactants B Reaction Setup Combine Reagents in Flask Attach Condenser A->B C Heating & Stirring Heat to 100-110 °C Monitor by TLC/LC-MS B->C D Work-up & Extraction Quench with Water Extract with Ethyl Acetate C->D E Washing & Drying Wash with Water & Brine Dry over Na₂SO₄ D->E F Purification Concentrate Crude Product Flash Column Chromatography E->F G Analysis NMR, MS, MP Confirm Purity & Identity F->G

Caption: Figure 2: Experimental Workflow

Representative Results & Troubleshooting

The efficiency of the SNAr reaction can be influenced by the choice of base and solvent. The following table presents representative data based on analogous reactions to guide optimization efforts.

EntryBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
1K₂CO₃ (2.0)DMSO1106~90%Recommended conditions. Good balance of reactivity and cost.
2Cs₂CO₃ (2.0)DMF1008~85%Cesium carbonate is a stronger base but more expensive.
3K₂CO₃ (2.0)Acetonitrile80 (reflux)24<40%Lower boiling point and polarity of solvent lead to significantly slower reaction.
4No BaseDMSO11024<5%Base is essential to deprotonate the piperidine and neutralize the HF byproduct.

Troubleshooting Common Issues:

  • Incomplete Reaction: If starting material persists after 8 hours, ensure the DMSO is anhydrous and the temperature is maintained. A stronger base like cesium carbonate could be trialed.

  • Low Yield: Insufficiently dried organic layers during work-up can lead to product loss. Ensure thorough extraction and drying. The purification step should be performed carefully to avoid loss of product on the column.

  • Side Product Formation: At excessively high temperatures (>130 °C), decomposition or side reactions may occur. Maintain the recommended temperature range.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: DMSO can facilitate the absorption of chemicals through the skin; handle with care. 2-Fluorobenzonitrile is toxic and an irritant; avoid inhalation and skin contact.

Conclusion

This application note details a robust and reliable protocol for the N-arylation of ethyl 4-piperidinecarboxylate using 2-fluorobenzonitrile. The described SNAr methodology is cost-effective, avoids the need for transition-metal catalysts, and proceeds under relatively mild conditions to provide the desired product in high yield. This procedure serves as a valuable tool for researchers and drug development professionals engaged in the synthesis of complex N-aryl piperidine-containing molecules.

References

  • Patents, G. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.
  • Pipzine Chemicals. (n.d.). ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Aryl-Aryl Bond Formation: A Two-Step, One-Pot Synthesis of Phenanthridinones from 2-Halobenzamides and 2-Halobenzoic Acids. Journal of Organic Chemistry, 72(21), 7968-7973.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Takeda, R., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Retrieved from [Link]

  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2146-2153. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule, specifically the basic piperidine nitrogen, present unique challenges for standard silica gel chromatography, often leading to significant peak tailing and poor separation. This guide details a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development and culminating in an optimized flash column chromatography protocol. We will explain the causal logic behind the selection of a modified mobile phase and provide a step-by-step methodology to achieve high purity, ensuring the final compound is suitable for downstream applications in drug development and research.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a tertiary amine within a piperidine ring, an aromatic nitrile, and an ethyl ester. These functional groups make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficacy, safety, and regulatory compliance of any final drug product are directly dependent on the purity of its intermediates.[1] Impurities, which can arise from starting materials, side reactions, or degradation, must be rigorously controlled and removed.

Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For this compound, the primary challenge is the interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong acid-base interaction causes the molecule to "stick" to the stationary phase, resulting in broad, tailing peaks and inefficient separation from closely eluting impurities. This protocol directly addresses this issue by employing a basic modifier in the eluent to ensure a sharp, symmetrical peak shape and optimal resolution.

Physicochemical Properties and Initial Considerations

Understanding the properties of the target molecule is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Appearance Typically a solid[4]
Melting Point 45 - 47 °C
Polarity Moderately PolarInferred from structure
Key Functional Groups Tertiary Amine (basic), Nitrile (polar), Ester (polar), Aromatic RingInferred from structure

The combination of polar functional groups and a non-polar aromatic backbone places this compound in the "normal" polarity range, making it an ideal candidate for normal-phase chromatography.[5] The most critical feature influencing the chromatographic method is the basicity of the piperidine nitrogen.

Principle of Separation: Mitigating Peak Tailing

The separation mechanism relies on the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[6] Non-polar compounds have a weaker affinity for the silica gel and elute first, while polar compounds interact more strongly and elute later.[2]

The primary hurdle, as illustrated below, is the strong interaction of the basic analyte with the acidic stationary phase. To create a self-validating and robust protocol, we must suppress this interaction. This is achieved by adding a small percentage (typically 0.5-1%) of a competitive base, such as triethylamine (Et₃N) or ammonia, to the mobile phase. This additive effectively neutralizes the most acidic silanol sites, preventing the target molecule from binding irreversibly and allowing it to elute as a sharp, well-defined band.[5]

G cluster_0 Standard Silica Gel Chromatography cluster_1 Optimized Chromatography with Basic Modifier Analyte Basic Analyte (Piperidine Nitrogen) Silica Acidic Silanol Groups (Si-OH) Analyte->Silica Binds Strongly Result Strong Interaction (Peak Tailing) Silica->Result Analyte_Mod Basic Analyte Silica_Mod Silanol Groups Analyte_Mod->Silica_Mod Binds Weakly & Reversibly Result_Mod Weak Interaction (Sharp Peak) Silica_Mod->Result_Mod Modifier Triethylamine (Et3N) (Basic Modifier) Modifier->Silica_Mod Neutralizes Acidic Sites

Caption: Interaction diagram on silica gel.

Experimental Protocol: From TLC to Purified Product

This protocol is designed for gram-scale purification. Adjustments to column size and solvent volume may be necessary for different scales.

Part I: Method Development with Thin-Layer Chromatography (TLC)

The first step is to identify a mobile phase that provides optimal separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from all impurities.[3]

Materials:

  • TLC Silica Gel 60 F₂₅₄ plates

  • Crude reaction mixture

  • Developing chambers

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (Et₃N)

  • Visualization: UV lamp (254 nm)

Procedure:

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of a TLC plate.

  • Screen Solvents: Prepare different mobile phase mixtures in developing chambers. A good starting point is to test various ratios of Hexanes:EtOAc.[5]

  • Develop and Visualize: Place the TLC plate in the chamber and allow the solvent to run up the plate. After development, dry the plate and visualize the spots under a UV lamp.

  • Optimize with Additive: Once a promising Hexanes:EtOAc ratio is found, prepare a new mobile phase with the same ratio but add ~1% Et₃N. Run a new TLC plate and compare the spot shape and separation. The spot corresponding to the amine should be significantly less streaked.

TLC Screening Data Example:

Mobile Phase (Hexanes:EtOAc)Rƒ of Product (Approx.)Observations
90:100.1Too low, compound is strongly retained.
70:300.35Good Rƒ, but some tailing observed.
50:500.6Too high, poor separation from faster-running impurities.
70:30 + 1% Et₃N 0.4 Optimal Rƒ, sharp and round spot.
Part II: Flash Column Chromatography Protocol

Based on the TLC results, a mobile phase of Hexanes:EtOAc (70:30) with 1% Et₃N is selected for the column. A gradient elution may be used for more complex mixtures, starting with a lower polarity (e.g., 80:20) and gradually increasing to the final ratio.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Sand, Cotton or Glass Wool

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Overview:

G A 1. Prepare Slurry (Silica + Low Polarity Eluent) B 2. Pack Column (Pour slurry and compact) A->B C 3. Prepare & Load Sample (Dry loading recommended) B->C D 4. Elute Column (Run mobile phase) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F Monitor Progress G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Caption: Step-by-step workflow for purification.

Step-by-Step Methodology:

  • Column Preparation (Wet Packing):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in a low-polarity solvent (e.g., 90:10 Hexanes:EtOAc). The amount of silica should be 30-50 times the weight of the crude sample for good separation.[2]

    • Pour the slurry into the column. Use pressure from a pump or bulb to pack the silica into a firm, uniform bed. Ensure no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica. Drain the solvent until it is level with the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the prepared column, forming a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the prepared mobile phase (e.g., 70:30 Hexanes:EtOAc + 1% Et₃N) to the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size and expected separation.

    • Continuously monitor the collected fractions using TLC to track the elution of the product and any impurities.

  • Isolation of Pure Product:

    • Once the TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the solvents and the triethylamine using a rotary evaporator.

    • The resulting solid or oil should be the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.

Conclusion and Best Practices

This application note outlines a robust and reproducible method for the purification of this compound. The critical step for achieving a successful separation is the addition of a basic modifier like triethylamine to the mobile phase. This neutralizes the acidic silica surface, leading to a symmetrical peak shape and enabling high-resolution separation. By first developing the method on TLC and then applying it to a properly packed flash column, researchers can consistently obtain this important pharmaceutical intermediate in high purity. For ultimate quality assurance, the purity of the final product should always be confirmed by an appropriate analytical technique, such as HPLC, GC-MS, or NMR spectroscopy.

References

  • Pipzine Chemicals. (n.d.). ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
  • Al-Bokari, M., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from the Department of Chemistry website.
  • Columbia University. (n.d.). Column chromatography. Retrieved from the Department of Chemistry website.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from the Department of Chemistry website.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemicalBook. (2025). Ethyl 4-piperidinecarboxylate.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from the United Nations Office on Drugs and Crime website.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a Royal Society of Chemistry journal.
  • Semantic Scholar. (n.d.). Supporting Information.
  • Sigma-Aldrich. (n.d.). ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
  • MOLBASE. (n.d.). ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Guidechem. (n.d.). Ethyl 4-piperidinecarboxylate 1126-09-6 wiki.
  • Wilson, I. D. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry website.
  • Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl) - PubChem. PubChem Compound Database.
  • Muntean, D. L., et al. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal.
  • BLD Pharm. (n.d.). 1126-09-6|Ethyl piperidine-4-carboxylate.
  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.
  • Sigma-Aldrich. (n.d.). 1-(2-Cyanophenyl)piperazine. Retrieved from the Sigma-Aldrich website.*.

Sources

Application Notes and Protocols for the Recrystallization of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of recrystallization methods for the purification of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines the fundamental principles of recrystallization and presents detailed, step-by-step protocols for single-solvent and multi-solvent techniques. The causality behind experimental choices, from solvent selection to cooling rates, is explained to empower researchers in drug development to optimize purification strategies for this specific molecule.

Introduction: The Critical Role of Purity

This compound is a substituted piperidine derivative whose structural motif is of significant interest in medicinal chemistry. The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, leading to the formation of unwanted byproducts and complicating the purification of the final API. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2] A successful recrystallization can significantly enhance the purity of this compound, ensuring the integrity of downstream processes.

The fundamental principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature.[1][3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[2] Ideally, impurities remain in the solution and are removed during filtration. The slow and controlled formation of crystals is key to achieving high purity, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[3]

Principles of Recrystallization: A Focus on this compound

Solvent Selection: The Cornerstone of Effective Purification

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[3] An ideal solvent for this compound should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3][4]

  • Low Solvency at Room or Reduced Temperatures: The compound should have limited solubility in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[3]

  • Differential Solubility of Impurities: The solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their separation by filtration.[4][5]

  • Chemical Inertness: The solvent must not react with this compound.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[4][5]

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Based on the structure of this compound, which contains an ester, a nitrile, a tertiary amine, and an aromatic ring, a range of solvents with varying polarities should be considered. A general "rule of thumb" is that solvents with similar functional groups to the compound of interest may be good solubilizers.[6] Therefore, esters like ethyl acetate could be a starting point for investigation.

Table 1: Suggested Solvents for Recrystallization Screening of this compound

SolventPolarityBoiling Point (°C)Rationale for Consideration
Ethyl AcetateMedium77.1Contains an ester group, similar to the target molecule. Often a good solvent for a wide range of organic compounds.
IsopropanolMedium-High82.6A common protic solvent that can be effective for moderately polar compounds.
AcetonitrileHigh81.6A polar aprotic solvent that may be suitable given the presence of the nitrile group.
TolueneLow110.6A non-polar aromatic solvent that could be useful in a solvent/anti-solvent system.
Heptane/HexaneVery Low98.4 / 68.7Non-polar solvents, often used as anti-solvents to induce crystallization from a more polar solvent.
WaterVery High100.0While the target molecule is likely poorly soluble in water, it can be a highly effective anti-solvent.
The Recrystallization Process: A Step-by-Step Logical Flow

The process of recrystallization can be broken down into several key stages, each requiring careful control to ensure the formation of pure, well-defined crystals.

Recrystallization_Workflow A Dissolution Dissolve impure solid in a minimum amount of hot solvent. B Hot Filtration (Optional) Remove insoluble impurities from the hot solution. A->B If insoluble impurities are present C Cooling & Crystallization Allow the solution to cool slowly and undisturbed to promote crystal growth. A->C If no insoluble impurities B->C D Crystal Isolation Collect the crystals by vacuum filtration. C->D E Washing Wash the crystals with a small amount of cold solvent. D->E F Drying Dry the purified crystals to remove residual solvent. E->F

Caption: General workflow for the recrystallization process.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethyl Acetate or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection Test:

    • Place approximately 50 mg of the crude solid in a small test tube.

    • Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable.

    • If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube.[3]

    • Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a small amount of the selected solvent, enough to create a slurry.

    • Heat the mixture to boiling with gentle stirring.

    • Add more hot solvent in small portions until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, maximizing the yield.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can lead to the formation of small, impure crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This technique is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Dichloromethane or Ethyl Acetate)

  • An "anti-solvent" (e.g., Heptane or Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude solid in the "good" solvent at room temperature.

    • Slowly add the "anti-solvent" until the solution becomes turbid (cloudy), indicating the point of saturation.

    • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Dissolution:

    • Dissolve the bulk of the crude this compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Inducing Crystallization:

    • Slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes persistently turbid.

    • If necessary, gently warm the solution to redissolve any precipitate and then allow it to cool slowly.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. To remedy this, try reheating the solution, adding more solvent, and allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Crystal Quality: The quality of the final crystals can be assessed by their appearance and melting point. Pure compounds typically form well-defined, transparent crystals with a sharp melting point.[8]

Conclusion

The recrystallization protocols detailed in this application note provide a robust framework for the purification of this compound. By understanding the underlying principles of solvent selection and crystallization kinetics, researchers can effectively adapt and optimize these methods to achieve the high degree of purity required for pharmaceutical development and other high-stakes applications.

References

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (1976).
  • European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS (EP 3215489 B1).
  • BYJU'S. (n.d.). Crystallization Chemistry Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Retrieved from [Link]

  • MOLBASE. (n.d.). ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • National Center for Biotechnology Information. (2023, November 7).
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, October 16). (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)
  • National Center for Biotechnology Information. (n.d.). (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl). PubChem.

Sources

The Strategic Utility of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among these, Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate has emerged as a pivotal intermediate, particularly in the synthesis of potent analgesics and other centrally acting agents. Its unique structural architecture, featuring a piperidine core N-substituted with a cyanophenyl group, offers a versatile scaffold for the elaboration of complex molecular targets.

This comprehensive guide provides an in-depth exploration of the synthesis, properties, and applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors. The protocols and insights presented herein are grounded in established chemical principles and supported by relevant scientific literature, ensuring a blend of theoretical understanding and practical applicability.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective utilization in multi-step syntheses. This compound is a solid at room temperature, with its key properties summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₂-
Molecular Weight 258.32 g/mol -
Appearance White to off-white solid[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.[2]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

The structure of this compound is characterized by the presence of a nucleophilic piperidine nitrogen, an electrophilic cyano group, and an ester moiety that can be readily hydrolyzed or transformed. This trifecta of reactive sites provides a rich chemical playground for further molecular elaboration.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between ethyl 4-piperidinecarboxylate and an activated cyanophenyl precursor, most commonly 2-fluorobenzonitrile. The fluorine atom at the ortho position to the electron-withdrawing cyano group is readily displaced by the secondary amine of the piperidine ring.

Synthesis_of_Intermediate reactant1 Ethyl 4-piperidinecarboxylate reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents + reactant2 2-Fluorobenzonitrile reactant2->reagents + product Ethyl 1-(2-cyanophenyl)-4- piperidinecarboxylate reagents->product SNAAr Reaction

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol details a robust and scalable method for the preparation of this compound.

Materials and Reagents:

  • Ethyl 4-piperidinecarboxylate (1.0 eq)

  • 2-Fluorobenzonitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-piperidinecarboxylate, 2-fluorobenzonitrile, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 4-piperidinecarboxylate.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Excess of 2-Fluorobenzonitrile: A slight excess of the electrophile is used to ensure complete consumption of the starting piperidine derivative.

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent the hydrolysis of the ester functionality and to ensure the efficacy of the base.

  • Potassium Carbonate as Base: K₂CO₃ is a mild and effective base for this transformation, capable of deprotonating the piperidine nitrogen without promoting side reactions.

  • DMF as Solvent: DMF is an excellent polar aprotic solvent for SNAAr reactions, as it effectively solvates the potassium carbonate and facilitates the reaction between the nucleophile and the electrophile.

Application in the Synthesis of Opioid Analgesics: A Case Study

The primary application of this compound lies in its role as a key intermediate in the synthesis of potent opioid analgesics, particularly those belonging to the fentanyl class of compounds. The 2-cyanophenyl moiety can be a precursor to a variety of functional groups that are crucial for high-affinity binding to opioid receptors.

A prominent example of a drug class where this intermediate is valuable is in the synthesis of potent and selective kappa-opioid receptor agonists. While a direct synthesis of a marketed drug from this specific intermediate is not publicly detailed, its structural motifs are present in several potent analgesic compounds.[3][4] For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then be further functionalized.

Hypothetical Synthetic Application: Elaboration to a Fentanyl Analog Precursor

The following protocol outlines a plausible synthetic route for the conversion of this compound into a more advanced intermediate suitable for the synthesis of fentanyl-like analgesics. This involves the hydrolysis of the ester and the reduction of the cyano group.

API_Synthesis_Workflow intermediate Ethyl 1-(2-cyanophenyl)-4- piperidinecarboxylate hydrolysis_product 1-(2-cyanophenyl)piperidine- 4-carboxylic acid intermediate->hydrolysis_product Ester Hydrolysis (e.g., LiOH, H₂O/THF) reduction_product 1-(2-(aminomethyl)phenyl)piperidine- 4-carboxylic acid hydrolysis_product->reduction_product Cyano Group Reduction (e.g., H₂, Raney Ni) api_precursor Advanced API Precursor reduction_product->api_precursor Further Functionalization

Figure 2: A potential synthetic pathway from the intermediate to an advanced API precursor.

Experimental Protocol: Ester Hydrolysis and Cyano Group Reduction

Part A: Ester Hydrolysis

Materials and Reagents:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Reaction Setup: Dissolve this compound in a mixture of THF and deionized water.

  • Reagent Addition: Add lithium hydroxide to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH ~3-4 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 1-(2-cyanophenyl)piperidine-4-carboxylic acid.

Part B: Cyano Group Reduction

Materials and Reagents:

  • 1-(2-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq)

  • Raney Nickel (catalytic amount)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add 1-(2-cyanophenyl)piperidine-4-carboxylic acid and Raney Nickel in methanol.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylic acid.

This resulting amino acid is a versatile precursor for the synthesis of various potent analgesics through amide coupling and further N-alkylation reactions.

Analytical Characterization

The purity and identity of this compound and its derivatives must be rigorously confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the cyanophenyl group, the piperidine ring protons, and the ethyl ester protons in the expected integration ratios.
¹³C NMR Resonances for the aromatic carbons, the cyano carbon, the ester carbonyl carbon, and the aliphatic carbons of the piperidine and ethyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch of the cyano group and the C=O stretch of the ester.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important pharmaceutical intermediate that provides a versatile platform for the synthesis of a wide range of biologically active molecules, particularly potent analgesics. Its synthesis is straightforward, and its multiple reactive sites allow for diverse chemical transformations. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their quest for novel therapeutics. The continued exploration of the synthetic utility of this and related intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines for unmet medical needs.

References

  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. [Link]

  • Google Patents.
  • Van Daele, P. G., et al. "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittelforschung, vol. 26, no. 8, 1976, pp. 1521-31. [Link]

  • ChemicalB2B. Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis. [Link]

  • Niemegeers, C. J., et al. "N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin." Arzneimittelforschung, vol. 26, no. 8, 1976, pp. 1516-21. [Link]

Sources

Application Notes and Protocols for Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential pharmacological applications of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" and its derivatives. While this specific molecule is primarily recognized as a synthetic intermediate, its core N-aryl piperidine scaffold is a highly privileged structure in modern medicinal chemistry.[1][2][3] This guide extrapolates from the known bioactivities of structurally related compounds to propose and detail protocols for investigating three primary therapeutic areas: Opioid Receptor Modulation , Central Nervous System (CNS) Activity , and Anticancer Applications . For each area, we provide the scientific rationale, detailed protocols for in vitro screening, and strategies for chemical derivatization to build a focused compound library.

Introduction: The N-Aryl Piperidine Scaffold

The piperidine ring is a cornerstone of pharmaceutical design, present in a vast array of clinically approved drugs targeting a wide spectrum of diseases.[2][3] Its conformational flexibility allows it to interact with the complex topographies of biological targets, while its nitrogen atom provides a key site for modulating physicochemical properties such as solubility and basicity. The attachment of an aryl group to the piperidine nitrogen, creating the N-aryl piperidine motif, has been particularly fruitful in the development of agents active in the central nervous system and beyond.[2]

"this compound" (Figure 1) is a unique starting point for drug discovery. It possesses three key features for diversification:

  • The N-Aryl Ring: The ortho-cyano group is an electron-withdrawing substituent that can be chemically modified or serve as a key interaction point with a biological target.

  • The Piperidine Core: This scaffold provides a three-dimensional structure that can be further substituted to explore structure-activity relationships (SAR).

  • The C-4 Ethyl Ester: This functional group is readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, offering a straightforward handle for library development.

This guide will provide the conceptual framework and practical methodologies to unlock the therapeutic potential of this versatile chemical scaffold.

Potential Application I: Opioid Receptor Modulation

Scientific Rationale: The N-aryl piperidine and piperazine structures are integral to many potent opioid receptor ligands.[2] The spatial arrangement of the aromatic ring in relation to the basic nitrogen of the piperidine is crucial for interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors. Derivatives of this class have been developed as both agonists and antagonists, with applications in pain management and addiction therapy. The unique electronic and steric properties of the 2-cyanophenyl group on the core molecule could lead to novel selectivity and functional profiles at these receptors.

Proposed Derivatization Strategy

To explore the potential for opioid receptor activity, a focused library of derivatives should be synthesized. The primary point of diversification will be the C-4 ethyl ester.

Workflow for Library Synthesis:

G start This compound step1 Hydrolysis (e.g., LiOH, THF/H2O) start->step1 product1 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid step1->product1 step2 Amide Coupling (e.g., HATU, DIPEA, various amines R-NH2) product1->step2 product2 Amide Derivatives Library step2->product2

Caption: Synthetic workflow for generating an amide library.

Rationale for Amide Library:

  • Diverse Functionality: A wide variety of commercially available primary and secondary amines can be used to introduce different functional groups (e.g., benzylamines, phenethylamines, alkylamines). This allows for systematic exploration of the chemical space around the C-4 position.

  • Modulation of Physicochemical Properties: The nature of the R-group on the amide can be used to fine-tune properties like lipophilicity (LogP) and hydrogen bonding potential, which are critical for blood-brain barrier penetration and receptor affinity.

Protocol: In Vitro Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human mu (µ), delta (δ), and kappa (κ) opioid receptors.

Objective: To quantify the ability of synthesized derivatives to displace a known high-affinity radioligand from each opioid receptor subtype.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO (specific agonist)[4]

    • δ-receptor: [³H]-Naltrindole (specific antagonist)

    • κ-receptor: [³H]-U69,593 (specific agonist)

  • Non-specific Binding Control: Naloxone (10 µM final concentration).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]

  • Test Compounds: Synthesized derivatives dissolved in DMSO (10 mM stock).

  • Filtration: Brandel or similar cell harvester with Whatman GF/C glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI).[5]

  • Scintillation Cocktail and Counter.

Procedure:

  • Reagent Preparation:

    • Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to the manufacturer's recommended protein concentration (typically 10-20 µg protein per well).[4]

    • Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.

    • Prepare radioligand solution in assay buffer at a concentration of approximately 2x its Kd value (e.g., ~1 nM for [³H]-DAMGO).

  • Assay Plate Setup (96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand solution + 150 µL membrane suspension.

    • Non-specific Binding: 50 µL Naloxone (final conc. 10 µM) + 50 µL radioligand solution + 150 µL membrane suspension.

    • Competitive Binding: 50 µL of each test compound dilution + 50 µL radioligand solution + 150 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to allow binding to reach equilibrium.[4][5]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filters using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[5]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

Compound IDµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)Selectivity (µ vs δ/κ)
Derivative 1
Derivative 2
...

Potential Application II: CNS Activity (Dopamine and Serotonin Receptors)

Scientific Rationale: N-aryl piperazines and related structures are classic pharmacophores for dopamine (D₂) and serotonin (5-HT) receptors.[6] These receptors are critical targets for treating a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The electronic nature of the N-aryl substituent significantly influences receptor affinity and functional activity. The ortho-cyano group on the phenyl ring of the parent compound presents an interesting electronic profile that could lead to novel interactions with dopamine and/or serotonin receptor subtypes.

Proposed Derivatization Strategy

In addition to the C-4 amide library described in section 2.1, modifications to the N-aryl ring can be explored. While synthetically more challenging, these modifications can provide crucial SAR data.

Workflow for N-Aryl Ring Modification:

G start Ethyl 4-piperidinecarboxylate step1 Nucleophilic Aromatic Substitution (SNAr) with various ortho-substituted fluorobenzonitriles start->step1 product1 Library of N-Aryl Derivatives step1->product1 step2 Hydrolysis and Amide Coupling (as in Sec. 2.1) product1->step2 product2 Expanded CNS-focused Library step2->product2

Caption: Strategy for diversifying the N-aryl ring.

Rationale for N-Aryl Ring Modification:

  • Probe Electronic Effects: Replacing or adding substituents to the phenyl ring allows for the investigation of how electron-donating and electron-withdrawing groups affect receptor binding.

  • Explore Steric Constraints: Varying the size and position of substituents can reveal steric tolerances within the receptor binding pocket.

Protocol: In Vitro Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Binding Assays

This protocol is analogous to the opioid binding assay and aims to determine the affinity of test compounds for the human D₂ and 5-HT₂ₐ receptors.

Objective: To quantify the ability of synthesized derivatives to displace known radioligands from D₂ and 5-HT₂ₐ receptors.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing either the human D₂ or 5-HT₂ₐ receptor.

  • Radioligands:

    • D₂ Receptor: [³H]-Spiperone or [³H]-Raclopride.[6]

    • 5-HT₂ₐ Receptor: [³H]-Ketanserin.

  • Non-specific Binding Controls:

    • D₂ Receptor: Haloperidol (10 µM final concentration).

    • 5-HT₂ₐ Receptor: Mianserin (10 µM final concentration).

  • Assay Buffer, Filtration Apparatus, and Scintillation Supplies: As described in Section 2.2.

Procedure & Data Analysis:

The procedure and data analysis are identical to those described in Section 2.2, with the substitution of the appropriate receptors, radioligands, and non-specific binding controls. The results should be tabulated to compare the affinities for the two receptors, providing an initial profile of CNS-relevant activity.

Data Presentation:

Compound IDDopamine D₂ Ki (nM)Serotonin 5-HT₂ₐ Ki (nM)D₂/5-HT₂ₐ Selectivity Ratio
Derivative 1
Derivative 2
...

Potential Application III: Anticancer Activity

Scientific Rationale: The piperidine scaffold is found in numerous anticancer agents.[2] N-aryl piperazine derivatives, for instance, have been investigated as dual inhibitors of tubulin polymerization and as vascular-disrupting agents. The cytotoxic potential of novel chemical entities is a critical first step in any anticancer drug discovery program. Given the prevalence of the piperidine motif in oncology, screening derivatives of "this compound" for antiproliferative activity is a logical exploratory path.

Protocol: MTT Cell Proliferation and Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] This assay is a robust and widely used method for initial cytotoxicity screening.

Objective: To determine the concentration-dependent cytotoxic effect of synthesized derivatives on a panel of human cancer cell lines.

Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

  • Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[8]

  • Test Compounds: Synthesized derivatives dissolved in DMSO.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.[8]

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[8]

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine GI₅₀/IC₅₀: Plot the percent viability against the log concentration of the test compound. Use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Data Presentation:

Compound IDGI₅₀ on MCF-7 (µM)GI₅₀ on A549 (µM)GI₅₀ on HCT116 (µM)
Doxorubicin (Control)
Derivative 1
Derivative 2
...

Conclusion and Future Directions

"this compound" represents a promising, yet underexplored, scaffold for pharmacological development. The protocols detailed in these application notes provide a clear, evidence-based roadmap for initiating a drug discovery program based on this core structure. By systematically synthesizing derivatives and screening them in well-established in vitro assays for opioid, CNS, and anticancer activity, researchers can efficiently identify promising lead compounds. Positive hits from these initial screens would warrant further investigation, including functional assays (e.g., GTPγS binding for GPCRs, apoptosis assays for anticancer agents) and subsequent in vivo studies to establish efficacy and safety profiles. The modular nature of this scaffold, combined with the detailed methodologies presented herein, offers a powerful toolkit for the discovery of novel therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Retrieved from [Link]

  • Castillo, J., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Simultaneous Detection of Dopamine and Serotonin—A Comparative Experimental and Theoretical Study of Neurotransmitter Interactions. Retrieved from [Link]

  • PubMed. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding curve for (a) dopamine and (b) serotonin. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]

  • Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096. Retrieved from [Link]

  • MDPI. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. Retrieved from [Link]

  • ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate as a Research Tool for Sigma-1 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Tool for Sigma-1 Receptor Research

The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[1][2] The development of selective ligands for the σ₁ receptor is crucial for elucidating its complex biology and for the discovery of novel therapeutics. The cyanophenylpiperidine scaffold is a well-established pharmacophore known to confer affinity for sigma receptors.[3][4] This document provides detailed application notes and protocols for the use of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a compound featuring this key structural motif, as a research tool in competitive radioligand binding assays to characterize its interaction with the σ₁ receptor.

While direct binding data for this compound is not yet extensively published, its structural characteristics strongly suggest its potential as a σ₁ receptor ligand. These protocols are therefore presented as a comprehensive guide for researchers to determine the binding affinity (Ki) of this and other novel, unlabeled compounds at the σ₁ receptor. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to ensure robust and reproducible results.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a research compound is fundamental to designing and interpreting binding assays. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 357670-16-7
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Appearance Solid
Melting Point 45 - 47 °C
Solubility Soluble in organic solvents such as DMSO and ethanol.General Chemical Knowledge

Hypothesized Mechanism of Action at the Sigma-1 Receptor

The σ₁ receptor is a ligand-operated molecular chaperone that modulates a variety of intracellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[8] Ligands binding to the σ₁ receptor can act as agonists or antagonists, leading to distinct downstream effects. The interaction of a ligand with the σ₁ receptor can influence its association with client proteins, thereby modulating their function.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane ER_Lumen ER Lumen Sigma1_BiP σ₁-BiP Complex Sigma1_Active Active σ₁ Receptor Sigma1_BiP->Sigma1_Active Dissociation from BiP Ion_Channel Ion Channel (e.g., K+ Channel) Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Excitability) Ion_Channel->Cellular_Response Alters Ion Flux Ligand Ethyl 1-(2-cyanophenyl) -4-piperidinecarboxylate Ligand->Sigma1_BiP Binds to σ₁ Sigma1_Active->Ion_Channel Translocates and modulates channel activity competitive_binding_workflow Start Start: Prepare Reagents Prepare_Plates Prepare 96-well plates: - Total Binding (TB) - Non-Specific Binding (NSB) - Test Compound (Varying Conc.) Start->Prepare_Plates Add_Reagents Add Reagents to Wells: 1. Assay Buffer 2. Membranes 3. Radioligand (³H-pentazocine) 4. Competitor/Test Compound Prepare_Plates->Add_Reagents Incubation Incubate at Room Temperature (e.g., 60-120 minutes) Add_Reagents->Incubation Filtration Terminate Reaction by Rapid Filtration (GF/B filter plates) Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Scintillation Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki Scintillation->Data_Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of less than 1%. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL of membrane preparation, 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of membrane preparation, 50 µL of -pentazocine, and 100 µL of the unlabeled competitor (e.g., 10 µM haloperidol).

    • Test Compound: 50 µL of membrane preparation, 50 µL of -pentazocine, and 100 µL of each dilution of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Expected Results and Interpretation

A successful competitive binding assay will yield a sigmoidal curve from which an IC₅₀ value can be derived. A lower Ki value indicates a higher binding affinity of this compound for the σ₁ receptor. The data in the table below is hypothetical and serves as an example of how to present the results.

CompoundReceptor TargetRadioligandIC₅₀ (nM)Ki (nM)
This compound Sigma-1-pentazocineExperimental ValueCalculated Value
Haloperidol (Control) Sigma-1-pentazocine~5~2

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls and considerations are essential:

  • Positive Control: Always include a known reference compound with established affinity for the σ₁ receptor (e.g., haloperidol) to validate the assay performance.

  • Radioligand Concentration: Use a radioligand concentration at or below its Kd value to ensure accurate Ki determination via the Cheng-Prusoff equation. [9]* Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium. This can be determined in preliminary kinetic experiments.

  • Protein Concentration: Use a membrane protein concentration that results in less than 10% of the added radioligand being bound to avoid ligand depletion. [10]

Conclusion

This compound represents a promising, yet uncharacterized, research tool for the study of σ₁ receptors. The protocols detailed in this application note provide a robust framework for researchers to determine its binding affinity and to characterize other novel compounds at this important therapeutic target. By adhering to the principles of good assay design and including appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of σ₁ receptor pharmacology.

References

  • Cosentino, G., Dichiara, M., Ambrosio, F.A., Leotta, C.G., Costa, G., Procopio, F., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 281. [Link]

  • Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., Amodeo, F., de-La-Puente, B., Pol-Opo, B., Piu, C., Schiattarella, A., Manetti, F., Ghelardini, C., Di-Marzo, V., & Laurini, E. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European journal of medicinal chemistry, 281, 117037. [Link]

  • BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed. BioWorld. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubChem. [Link]

  • National Center for Biotechnology Information. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubChem. [Link]

  • Oncotarget. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget. [Link]

Sources

Application Notes & Protocols: Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Aryl-4-substituted Piperidine Scaffold

The 1-aryl-4-substituted piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. This structural framework is particularly prominent in the development of modulators for various G-protein coupled receptors (GPCRs), ion channels, and transporters. Notably, derivatives of this class have shown significant potential as potent analgesics, acting as opioid receptor modulators.[1][2][3] The strategic functionalization of both the aryl ring and the 4-position of the piperidine ring allows for fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, systematically exploring how modifications to a molecule's structure influence its biological activity.[4][5] By synthesizing and evaluating a library of analogs based on a lead compound, researchers can identify key structural features responsible for desired therapeutic effects while minimizing off-target activities and toxicity. This document provides a comprehensive guide to the synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate, and a focused library of its analogs designed for SAR exploration.

Core Synthetic Strategies: N-Arylation of Ethyl 4-Piperidinecarboxylate

The cornerstone of the synthesis is the formation of the C-N bond between the piperidine nitrogen and the cyanophenyl ring. Two robust and widely adopted palladium- and copper-catalyzed cross-coupling reactions are primarily employed for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines.[8][9][10] It is often favored for its milder reaction conditions and broad substrate scope. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.

  • Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann reaction has seen significant advancements with the development of new ligand systems that allow for milder reaction conditions than the traditionally harsh protocols.[4][11][12]

This guide will focus on the Buchwald-Hartwig amination as the primary synthetic route due to its generally higher yields and functional group tolerance observed in similar systems.

Synthetic Workflow Overview

The overall strategy involves the N-arylation of the commercially available Ethyl 4-piperidinecarboxylate with a suitable 2-halobenzonitrile, followed by optional modifications to generate a library of analogs for SAR studies.

G cluster_0 Synthesis of Parent Compound cluster_1 Analog Synthesis for SAR Studies A Ethyl 4-piperidinecarboxylate C Buchwald-Hartwig Amination A->C B 2-Fluorobenzonitrile B->C D This compound C->D E Parent Compound (D) F Ester Hydrolysis E->F H Reduction of Ester/Acid E->H I 1-(2-cyanophenyl)piperidine-4-carboxylic acid F->I G Amide Coupling J Amide Analogs G->J K (1-(2-cyanophenyl)piperidin-4-yl)methanol H->K I->G

Caption: General synthetic workflow for the parent compound and subsequent analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol details the synthesis of the parent compound via a Buchwald-Hartwig amination.

Materials:

  • Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate)[13][14]

  • 2-Fluorobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL per mmol of the limiting reagent).

  • Add Ethyl 4-piperidinecarboxylate (1.0 eq) and 2-fluorobenzonitrile (1.2 eq) to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Characterization:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

Protocol 2: Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid (Analog A)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further analog synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Synthesis of Amide Analogs (Analog B Series)

This protocol outlines the general procedure for coupling the carboxylic acid with various amines to generate a library of amide analogs.

Materials:

  • 1-(2-Cyanophenyl)piperidine-4-carboxylic acid

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a reaction vial, dissolve 1-(2-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the activated acid mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or preparative HPLC.

SAR Study Design and Analog Library

The following table outlines a focused library of analogs designed to probe key structural interactions. Modifications are targeted at the 4-position of the piperidine ring, a common site for influencing receptor affinity and selectivity.

Analog ID Structure Rationale for Synthesis Synthetic Protocol
Parent This compoundEstablish baseline activityProtocol 1
Analog A 1-(2-Cyanophenyl)piperidine-4-carboxylic AcidIntroduce a potential hydrogen bond donor/acceptor and a handle for further derivatization.Protocol 2
Analog B1 N-Benzyl-1-(2-cyanophenyl)piperidine-4-carboxamideExplore the effect of a bulky, flexible aromatic group.Protocol 3 with benzylamine
Analog B2 (1-(2-Cyanophenyl)piperidin-4-yl)(morpholino)methanoneIntroduce a polar, conformationally restricted group.Protocol 3 with morpholine
Analog B3 N-(4-Chlorophenyl)-1-(2-cyanophenyl)piperidine-4-carboxamideProbe electronic effects on the terminal aryl ring.Protocol 3 with 4-chloroaniline

Data Presentation and Characterization

All synthesized compounds must be rigorously characterized to confirm their identity and purity.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) and should be >95%.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The following table provides an example of how to present the characterization data for the synthesized compounds.

Compound ID Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ HRMS (m/z) [M+H]⁺
Parent e.g., 75%Key diagnostic peaksCalculated and Found
Analog A e.g., 92%Key diagnostic peaksCalculated and Found
Analog B1 e.g., 68%Key diagnostic peaksCalculated and Found
Analog B2 e.g., 71%Key diagnostic peaksCalculated and Found
Analog B3 e.g., 65%Key diagnostic peaksCalculated and Found

Conclusion and Future Directions

This guide provides a robust and detailed framework for the synthesis of this compound and a focused set of its analogs for SAR studies. The outlined protocols for Buchwald-Hartwig amination, ester hydrolysis, and amide coupling are versatile and can be adapted for the synthesis of a broader range of derivatives. The successful synthesis and subsequent biological evaluation of these compounds will provide critical insights into the structure-activity relationships of this important class of molecules, paving the way for the design of novel therapeutic agents with improved potency and selectivity.

References

  • Gopishetty, B., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7081–7096. [Link]

  • Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(12), 1319-1328. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Opioid Receptor Modulators with a Cinnamyl Group | Request PDF. Retrieved from [Link]

  • Thieme. (n.d.). Modern Ullmann-Type Couplings. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 4-(2,4-DIFLUOROBENZOYL)-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of organic chemistry, 71(8), 3198–3209. [Link]

  • Pasternak, G. W., & Pan, Y. X. (2013). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & medicinal chemistry letters, 23(1), 183–186. [Link]

  • RSC Publishing. (n.d.). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical reviews, 102(5), 1359–1470. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Le, T. P., et al. (2020). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of medicinal chemistry, 63(7), 3510–3530. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Bakos, J., & Keglevich, G. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 13, 1944–1950. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Enhancing the Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the synthesis of various pharmaceutically active compounds, Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a key intermediate whose efficient synthesis is crucial for drug development pipelines. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this important molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common challenges encountered during its synthesis.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNA_r_) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The following troubleshooting guide addresses common issues encountered in these processes in a question-and-answer format.

Low or No Product Formation

Question: We are observing very low to no formation of our desired product, this compound. What are the likely causes and how can we address this?

Answer: Low or no product formation is a common issue that can often be traced back to several key factors related to the reagents, reaction conditions, or catalyst system (in the case of Buchwald-Hartwig amination).

For Nucleophilic Aromatic Substitution (SNA_r_) reactions:

  • Inadequate Activation of the Aromatic Ring: The cyano group in the ortho position to the leaving group (e.g., fluorine or chlorine) is crucial for activating the ring towards nucleophilic attack. If the reaction is not proceeding, ensure that your starting material, 2-halobenzonitrile, is of high purity.

  • Insufficient Basicity: A suitable base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. If the reaction is sluggish, consider using a stronger base or a higher concentration of the base. Common bases for this reaction include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).

  • Reaction Temperature and Time: SNA_r_ reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature to 80-120 °C may be necessary. Additionally, ensure the reaction is running for a sufficient amount of time, monitoring its progress by TLC or LC-MS.

For Buchwald-Hartwig Amination reactions:

  • Catalyst and Ligand Integrity: The palladium catalyst and the phosphine ligand are the heart of this reaction. Ensure that the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos, BINAP) have not been deactivated by exposure to air or moisture. Using a glovebox or Schlenk techniques for catalyst and ligand handling is highly recommended.

  • Incorrect Palladium to Ligand Ratio: The ratio of palladium to ligand is critical for the formation of the active catalytic species. A 1:1.2 to 1:1.5 ratio of palladium to ligand is a good starting point.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A strong, non-nucleophilic base such as sodium tert-butoxide (NaO_t_Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. Ensure the base is fresh and has been stored under inert conditions.

Formation of Significant Side Products

Question: Our reaction mixture shows the formation of several side products, complicating purification and reducing the yield of this compound. What are these side products and how can we minimize their formation?

Answer: The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of strong bases and water. To minimize the formation of the corresponding carboxylic acid, ensure that your solvent and reagents are anhydrous. If the reaction requires an aqueous workup, perform it quickly and at a low temperature.

  • Dimerization of the Aryl Halide: In Buchwald-Hartwig reactions, reductive elimination from an Ar-Pd(II)-Ar intermediate can lead to the formation of biphenyl-type impurities. This can often be suppressed by ensuring a slight excess of the amine coupling partner.

  • Oxidation of the Phosphine Ligand: Phosphine ligands are prone to oxidation, which deactivates the catalyst. As mentioned earlier, rigorous exclusion of air is critical.

Potential Side Product Likely Cause Mitigation Strategy
1-(2-cyanophenyl)-4-piperidinecarboxylic acidHydrolysis of the ethyl esterUse anhydrous solvents and reagents; perform aqueous workup quickly at low temperature.
2,2'-dicyanobiphenylDimerization of 2-halobenzonitrileUse a slight excess of ethyl 4-piperidinecarboxylate.
Phosphine oxideOxidation of the phosphine ligandMaintain a strict inert atmosphere (N₂ or Ar); use degassed solvents.
Reaction Stalls Before Completion

Question: The reaction starts well, but then it seems to stall, leaving a significant amount of starting material unreacted. What could be the reason for this?

Answer: A stalled reaction often points to catalyst deactivation or a change in reaction conditions.

  • Catalyst Deactivation: In Buchwald-Hartwig amination, the catalyst can deactivate over time. If you suspect this is the case, you can try adding a second portion of the catalyst and ligand to the reaction mixture.

  • Product Inhibition: In some cases, the product itself can act as an inhibitor for the catalyst. While less common for this specific transformation, it is a possibility. Diluting the reaction mixture might help in such cases.

  • Incomplete Dissolution of Reagents: Ensure that all reagents, especially the base, are well-dissolved or at least well-suspended in the reaction mixture. Poor solubility can lead to a stalled reaction. Consider using a different solvent or increasing the reaction volume.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: The choice of solvent depends on the reaction type. For SNA_r_ reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediate. For Buchwald-Hartwig amination, ethereal solvents like Dioxane or Tetrahydrofuran (THF), or aromatic hydrocarbons like Toluene are commonly used. It is crucial to use anhydrous solvents for both reaction types.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both 2-halobenzonitriles and organophosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The use of an inert atmosphere for the Buchwald-Hartwig reaction is not only for the success of the reaction but also a safety measure to prevent the ignition of flammable solvents and reagents.

Experimental Workflow & Visualization

General Protocol for Buchwald-Hartwig Amination
  • Inert Atmosphere: The reaction vessel is dried in an oven and then cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaO_t_Bu).

  • Solvent and Reactants: Add anhydrous, degassed solvent (e.g., Toluene), followed by ethyl 4-piperidinecarboxylate and 2-fluorobenzonitrile.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Reaction Mechanism and Troubleshooting Logic

Buchwald_Hartwig_Amination Start Reaction Setup (Inert Atmosphere, Reagents) Active_Catalyst Formation of Active Pd(0)L Complex Start->Active_Catalyst Oxidative_Addition Oxidative Addition of Ar-X Active_Catalyst->Oxidative_Addition Ar-X Amine_Coordination Coordination of Amine Oxidative_Addition->Amine_Coordination Deprotonation Deprotonation by Base Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination of Product Deprotonation->Reductive_Elimination Product Desired Product (this compound) Reductive_Elimination->Product Catalyst_Regeneration Regeneration of Pd(0)L Catalyst Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Catalyst Inspect Catalyst System (Catalyst, Ligand, Base) Start->Check_Catalyst Check_Reagents->Start Re-run Optimize_Solvent Test Alternative Solvents Check_Conditions->Optimize_Solvent Optimize_Base Optimize Base (Strength, Amount) Check_Catalyst->Optimize_Base Optimize_Ligand Screen Different Ligands Check_Catalyst->Optimize_Ligand Side_Products Analyze for Side Products (TLC, LC-MS) Side_Products->Optimize_Base Successful_Reaction Improved Yield Optimize_Base->Successful_Reaction Optimize_Ligand->Successful_Reaction Optimize_Solvent->Successful_Reaction

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

References

  • Buchwald-Hartwig Amination: For a comprehensive overview of the Buchwald-Hartwig amination reaction, including mechanisms and applications, please refer to

    • Title: The Buchwald-Hartwig Amin
    • Source: Chemical Reviews
    • URL: [Link]

  • General Organic Synthesis Techniques: For detailed information on general laboratory techniques, including handling of air-sensitive reagents and reaction monitoring

    • Title: Vogel's Textbook of Practical Organic Chemistry
    • Source: Pearson Educ
    • URL: [Link]

  • Safety in the Chemical Laboratory: For guidelines on laboratory safety

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

Common side reactions in the synthesis of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, better purity, and reproducible results.

Section 1: The Primary Synthetic Route: An Overview

The most prevalent and industrially relevant method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the coupling of an activated aryl halide, typically 2-fluorobenzonitrile, with Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).

The reaction is favored due to the activation of the aromatic ring by the electron-withdrawing nitrile (-CN) group, which stabilizes the transient negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1][2] Fluorine is the preferred leaving group over other halogens (Cl, Br, I) because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] The rate-determining step is the initial addition of the nucleophile, not the departure of the leaving group.[1][2]

Standard Experimental Protocol: SNAr Reaction

Reaction Scheme: 2-Fluorobenzonitrile + Ethyl 4-piperidinecarboxylate → this compound

Reagents & Materials:

  • 2-Fluorobenzonitrile (1.0 eq)

  • Ethyl 4-piperidinecarboxylate (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon line

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate.

  • Reagent Addition: Add anhydrous DMSO to the flask, followed by Ethyl 4-piperidinecarboxylate. Stir the resulting suspension for 10-15 minutes at room temperature.

  • Initiation: Add 2-fluorobenzonitrile to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-fluorobenzonitrile is consumed (typically 4-8 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (often an oil) can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound? The Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluorobenzonitrile and ethyl 4-piperidinecarboxylate is the most common and reliable method.[3][4] Alternative methods like the Ullmann condensation or Buchwald-Hartwig amination are also possible but often require more expensive copper or palladium catalysts and ligands, and may necessitate harsher conditions.[5][6]

Q2: Why is 2-fluorobenzonitrile preferred over 2-chlorobenzonitrile as the starting material? In SNAr reactions, the reactivity order of halogens is F > Cl > Br > I.[1] This is counterintuitive compared to SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack on the aromatic ring. Fluorine's high electronegativity makes the carbon to which it is attached highly electron-deficient, thus accelerating the attack by the nucleophile (the piperidine nitrogen). The C-F bond is broken in a subsequent, faster step.[1][2]

Q3: What are the critical parameters to control for a successful SNAr reaction? The three most critical parameters are:

  • Anhydrous Conditions: Water can lead to the hydrolysis of the nitrile group on the starting material or product, especially under basic, heated conditions.

  • Choice and Quality of Base: The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous and finely powdered to ensure a large surface area for reaction. Its role is to deprotonate the secondary amine of the piperidine starting material, increasing its nucleophilicity.

  • Temperature Control: While heat is required to drive the reaction, excessive temperatures (>120 °C) can promote side reactions and decomposition, leading to a darker reaction mixture and lower yields of the desired product.

Section 3: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during synthesis in a problem-and-solution format.

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is consistently below 60%. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor reagent quality.

    • Solution: Monitor the reaction closely using TLC or LC-MS until the limiting reagent (2-fluorobenzonitrile) is fully consumed. If the reaction stalls, consider increasing the temperature by 10 °C increments or adding an extra 0.5 equivalent of the base.

  • Reagent Quality:

    • Causality: The presence of moisture in solvents or reagents is a primary culprit. Wet DMSO, hydrated potassium carbonate, or wet ethyl 4-piperidinecarboxylate can inhibit the reaction and promote side reactions.

    • Solution: Use anhydrous grade DMSO. Dry the potassium carbonate in an oven ( >150 °C) for several hours before use and cool it under vacuum. Ensure the ethyl 4-piperidinecarboxylate is dry; if it is a hydrochloride salt, it must be neutralized and extracted before use.

  • Inefficient Base:

    • Causality: If the potassium carbonate is not finely powdered, its surface area is limited, leading to inefficient deprotonation of the piperidine nitrogen.

    • Solution: Use a mortar and pestle to grind the K₂CO₃ into a fine powder before adding it to the reaction. For particularly stubborn reactions, switching to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) can significantly improve yields, though it is more expensive.

Problem 2: Formation of 2-Carbamoylphenyl or 2-Carboxyphenyl Impurities

Q: My crude product analysis (LC-MS/NMR) shows significant impurities corresponding to the hydrolysis of the nitrile group. What is causing this and how can it be prevented?

A: This is a classic side reaction caused by the presence of water under basic conditions.

  • Mechanism of Side Reaction: Nitrile Hydrolysis

    • Causality: The nitrile group (-C≡N) is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The hydroxide ion (OH⁻), present from residual water, attacks the electrophilic carbon of the nitrile. This initially forms an imidic acid, which tautomerizes to an amide (2-carbamoyl byproduct).[7][8] Further hydrolysis of the amide under harsh conditions can lead to the corresponding carboxylate salt (2-carboxyphenyl byproduct).[9][10]

    • Prevention:

      • Strict Anhydrous Technique: As mentioned above, ensure all reagents and solvents are rigorously dried. Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents.

      • Use a Non-Nucleophilic Base: If hydrolysis is a persistent issue, consider using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in place of K₂CO₃. However, this may require higher temperatures as DIPEA is a weaker base.

      • Purification Strategy: These acidic byproducts can often be removed during the work-up. A wash of the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) can help remove the carboxylic acid impurity.

Problem 3: Difficult Purification of Oily Product

Q: The crude product is a thick, dark oil that is difficult to handle and purify by column chromatography. What are my options?

A: This is a common issue, often caused by high-boiling solvents and colored impurities.

  • Work-up Optimization:

    • Causality: Residual DMSO is a frequent cause of oily products that are difficult to dry. Colored impurities often arise from minor decomposition at high temperatures.

    • Solution: Improve the work-up to remove DMSO more effectively. After the initial extraction, perform multiple washes of the combined organic layers with water (e.g., 4-5 times), followed by a brine wash. This is highly effective at partitioning DMSO into the aqueous phase.

  • Alternative Purification: Salt Formation

    • Causality: If chromatography is yielding an impure oil, crystallization can be a powerful alternative. The product contains a basic piperidine nitrogen, which can be protonated to form a salt.

    • Protocol:

      • Dissolve the crude oil in a suitable solvent like ethyl acetate or diethyl ether.

      • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.

      • The hydrochloride salt of the product will often precipitate as a crystalline solid.

      • The solid can be collected by filtration, washed with cold ether, and dried.

      • If needed, the free base can be regenerated by dissolving the salt in water, basifying with NaHCO₃ or K₂CO₃, and re-extracting into an organic solvent.

Section 4: Data & Visualizations

Table 1: Effect of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Standard)Condition B (Optimized)Potential Outcome
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)Cs₂CO₃ can increase rate and yield due to higher solubility and basicity.
Solvent DMSONMP or DMFNMP or DMF can be used, but DMSO is generally effective and economical. All must be anhydrous.
Temperature 80 °C100 °CHigher temperature can increase reaction rate but may also increase byproduct formation if moisture is present.
Purity (Crude) ~85-90%~90-95%Optimized conditions with anhydrous reagents typically lead to cleaner crude product.
Typical Yield 70-85%85-95%Higher yields are achievable with careful control of reaction parameters.
Diagrams: Reaction Mechanisms & Workflows

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism Start 2-Fluorobenzonitrile + Ethyl 4-piperidinecarboxylate Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (RDS) Base Base (K2CO3) Base->Start Deprotonates Piperidine-NH Product Ethyl 1-(2-cyanophenyl)-4- piperidinecarboxylate Intermediate->Product Elimination of F- HF HF (neutralized by base)

Caption: Figure 1: The addition-elimination mechanism for the SNAr reaction.

Diagram 2: Nitrile Hydrolysis Side Reaction

Hydrolysis_Mechanism Figure 2: Nitrile Hydrolysis Side Reaction Nitrile Aryl Nitrile (Product or Starting Material) Amide Amide Byproduct (2-Carbamoyl impurity) Nitrile->Amide 1. Nucleophilic Attack by OH- 2. Tautomerization Hydroxide OH- (from H2O) Hydroxide->Nitrile Carboxylate Carboxylate Byproduct (Further Hydrolysis) Amide->Carboxylate Saponification (harsher conditions)

Caption: Figure 2: Pathway for the formation of hydrolysis impurities.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Problem Low Yield or High Impurity Check_Moisture Are all reagents/solvents strictly anhydrous? Problem->Check_Moisture Check_Base Is the base finely powdered and sufficient? Check_Moisture->Check_Base Yes Solution_Dry Dry all reagents. Use anhydrous solvents. Check_Moisture->Solution_Dry No Check_Monitoring Is reaction monitored to completion (TLC/LC-MS)? Check_Base->Check_Monitoring Yes Solution_Base Grind base or switch to Cs2CO3. Check_Base->Solution_Base No Solution_Time Increase reaction time or temperature slightly. Check_Monitoring->Solution_Time No Success Problem Resolved Check_Monitoring->Success Yes Solution_Dry->Success Solution_Base->Success Solution_Time->Success

Caption: Figure 3: A logical workflow for diagnosing common synthesis issues.

References

  • Brainly. (2023). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • ACS - American Chemical Society. (2020). Transition-Metal-Catalyzed Amination of Aryl Fluorides. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

Sources

Technical Support Center: Optimization of Catalyst and Ligand for "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. The information provided herein is curated to address common challenges and offer practical, field-tested solutions to optimize this crucial synthetic transformation. Our approach is grounded in established scientific principles to ensure the reliability and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent synthetic methodology for this compound?

The most widely adopted and industrially scalable method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction facilitates the cross-coupling of an aryl halide, such as 2-chlorobenzonitrile or 2-bromobenzonitrile, with ethyl 4-piperidinecarboxylate.

Q2: Why is the Buchwald-Hartwig amination the preferred synthetic route?

The Buchwald-Hartwig amination is favored due to its broad functional group tolerance, which allows for the direct coupling of the aryl halide with the amine without the need for protecting groups on the ester moiety. This methodology typically provides high yields under relatively mild reaction conditions and has a well-established track record for its versatility and reliability in forming C-N bonds.[1][3]

Q3: What are the critical parameters to control in this synthesis?

The success of the synthesis is highly dependent on the judicious selection and optimization of four primary components:

  • Palladium Precatalyst: The source of the active palladium(0) species.

  • Ligand: Typically a phosphine-based molecule that coordinates with the palladium center, thereby influencing its reactivity, stability, and selectivity.

  • Base: Essential for the deprotonation of the amine, which is a key step in the catalytic cycle.

  • Solvent: The reaction medium, which affects the solubility of reagents and the overall reaction kinetics.[4]

Troubleshooting Guide: A Deep Dive into Reaction Optimization

This section is designed to address specific challenges you may encounter during the synthesis of this compound via the Buchwald-Hartwig amination.

Problem 1: Consistently Low or No Product Yield

This is a common issue that often points to a problem within the catalytic system.

Potential Cause 1A: Inactive or Deactivated Catalyst

  • Scientific Rationale: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely. The ligand plays a critical role in stabilizing the active catalyst and facilitating the catalytic cycle.

  • Troubleshooting Protocol:

    • Ligand Selection: For the coupling of an aryl chloride like 2-chlorobenzonitrile, which is generally less reactive than its bromide or iodide counterparts, a more electron-rich and sterically hindered phosphine ligand is often necessary.[5] Ligands such as XPhos and RuPhos are excellent starting points for screening.[6]

    • Precatalyst Integrity: Ensure the use of a high-quality palladium precatalyst. Third-generation (G3) precatalysts, such as (XPhos)Pd G3, are often more stable and provide more consistent results.

    • Inert Atmosphere: The Pd(0) catalyst is highly susceptible to oxidation. It is imperative to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. All solvents and liquid reagents should be thoroughly degassed prior to use.

Potential Cause 1B: Suboptimal Base Selection

  • Scientific Rationale: The strength and solubility of the base are critical factors. A base that is too weak will not efficiently deprotonate the piperidine nitrogen, thus impeding the catalytic cycle. Conversely, an overly strong base can lead to undesirable side reactions.

  • Troubleshooting Protocol:

    • Base Screening: The choice of base can be pivotal. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this type of transformation.

    • Solubility Considerations: The solubility of the base in the chosen solvent can significantly impact the reaction rate. In cases of poor solubility, consider alternative bases or solvent systems.[7]

Potential Cause 1C: Inadequate Reaction Conditions

  • Scientific Rationale: Temperature and reaction time are interdependent parameters that require careful optimization.

  • Troubleshooting Protocol:

    • Temperature Optimization: While many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C), excessive heat can lead to catalyst decomposition. It is advisable to start at a moderate temperature (e.g., 90 °C) and adjust based on reaction monitoring.

    • Reaction Monitoring: Employ analytical techniques such as TLC, GC-MS, or LC-MS to track the progress of the reaction. This will not only help in determining the optimal reaction time but also in identifying the formation of any side products.

Problem 2: Significant Formation of Side Products

The presence of impurities can complicate the purification process and lower the overall yield of the desired product.

Potential Cause 2A: Hydrodehalogenation of the Aryl Halide

  • Scientific Rationale: This side reaction results in the replacement of the halogen on the benzonitrile with a hydrogen atom, leading to the formation of benzonitrile. This can be promoted by certain catalyst/ligand combinations and the presence of water.

  • Troubleshooting Protocol:

    • Ligand Adjustment: A change in the phosphine ligand can sometimes suppress this unwanted side reaction.

    • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The use of molecular sieves can be beneficial in scavenging trace amounts of water.

Potential Cause 2B: Homocoupling of the Aryl Halide

  • Scientific Rationale: This side reaction involves the coupling of two molecules of the 2-halobenzonitrile to form a biphenyl species. It is more prevalent at higher catalyst loadings and temperatures.

  • Troubleshooting Protocol:

    • Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can promote side reactions. Typical catalyst loadings range from 0.5 to 2 mol%.[4]

    • Temperature Management: Avoid excessively high reaction temperatures, as this can favor the homocoupling pathway.

Experimental Protocols and Key Data

General Procedure for Buchwald-Hartwig Amination

Workflow for Reaction Setup

Buchwald_Hartwig_Workflow cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add Pd precatalyst and ligand to an oven-dried flask. B 2. Add the base. A->B C 3. Seal the flask with a septum. B->C D 4. Evacuate and backfill with inert gas (3x). C->D E 5. Add degassed solvent via syringe. D->E F 6. Add ethyl 4-piperidinecarboxylate. E->F G 7. Add 2-halobenzonitrile. F->G H 8. Heat the reaction mixture to the target temperature. G->H I 9. Monitor reaction progress by TLC/LC-MS. H->I J 10. Cool to room temperature and proceed with workup. I->J

Caption: A generalized workflow for the setup of a Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 1.2 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Seal the flask with a rubber septum and perform three cycles of evacuating and backfilling with an inert gas.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add ethyl 4-piperidinecarboxylate (1.0 equivalent) via syringe.

  • Add 2-chlorobenzonitrile or 2-bromobenzonitrile (1.1 equivalents) via syringe.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Stir the reaction mixture vigorously and monitor its progress periodically by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature. Quench with water and extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
ParameterRecommendation for 2-chlorobenzonitrileRecommendation for 2-bromobenzonitrile
Palladium Precatalyst (XPhos)Pd G3 or (RuPhos)Pd G3Pd₂(dba)₃ or (XPhos)Pd G3
Ligand XPhos or RuPhos[6]XPhos or SPhos[6]
Catalyst Loading 1-2 mol%0.5-1.5 mol%
Ligand/Palladium Ratio 1.2:1 to 1.5:11.2:1 to 1.5:1
Base Sodium tert-butoxide (NaOtBu)Sodium tert-butoxide (NaOtBu)
Solvent Toluene or Dioxane[7]Toluene or Dioxane[7]
Temperature 90-110 °C80-100 °C

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle can be invaluable for troubleshooting purposes.

The Buchwald-Hartwig Amination Catalytic Cycle

Catalytic_Cycle center Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product ArX Ar-X R2NH R₂NH Base Base Product Ar-NR₂

Caption: A simplified schematic of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 2-halobenzonitrile.[1]

  • Amine Coordination and Deprotonation: The amine, ethyl 4-piperidinecarboxylate, coordinates to the palladium center and is subsequently deprotonated by the base.

  • Reductive Elimination: The carbon-nitrogen bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.[1]

Each step of this cycle presents a potential kinetic bottleneck, underscoring the importance of a systematic approach to reaction optimization.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddy, K. S., & Kumar, V. (2014). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Asian Journal of Organic Chemistry, 3(4), 440-459. Retrieved from [Link]

  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18195-18206. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618-4630. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. As researchers and drug development professionals, understanding the stability profile of a molecule is paramount to ensuring experimental reproducibility, product quality, and safety. While specific degradation kinetics for this compound are not extensively published, its chemical structure contains well-characterized functional groups. This guide provides a predictive stability analysis based on established chemical principles and outlines a robust framework for you to empirically determine its degradation pathways in your specific application.

We will address common questions, troubleshoot potential issues, and provide detailed protocols for conducting forced degradation studies, a cornerstone of pharmaceutical development for establishing stability-indicating methods.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Predictive Stability Profile

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

Based on its molecular structure, the primary stability concerns arise from three key functional groups:

  • Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester bond.[3]

  • Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation.[4][5][6]

  • Cyanophenyl Group: The aromatic nitrile system may be susceptible to photodegradation upon exposure to light, particularly UV, and can undergo hydrolysis under harsh pH conditions.[7]

Q2: What are the most likely degradation pathways for this molecule?

The most probable degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ethyl ester can hydrolyze to form 1-(2-cyanophenyl)-4-piperidinecarboxylic acid and ethanol. The nitrile (cyano) group can also hydrolyze, typically under more vigorous conditions, to form a carboxamide and subsequently a carboxylic acid.

  • Oxidation: The piperidine nitrogen or the adjacent carbon atoms can be oxidized, especially in the presence of oxidizing agents or radicals. This can lead to the formation of N-oxides or iminium intermediates.[4][8]

  • Photodegradation: Exposure to UV or even high-intensity visible light could induce reactions in the cyanophenyl ring system, potentially leading to isomerization or radical-mediated degradation.[7]

Q3: How should I properly store this compound?

To mitigate the predicted degradation risks, proper storage is critical. General supplier recommendations suggest storing it in a cool, dry place away from oxidizing agents.[9] For maximum stability, especially for analytical standards or long-term storage, we recommend the following:

  • Temperature: Store in a refrigerator or freezer.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Ensure the container is tightly sealed to prevent moisture uptake, which could facilitate hydrolysis.

Q4: I am seeing new, unexpected peaks in my HPLC analysis of a sample that has been in solution for a few days. What could they be?

If your mobile phase or sample solvent is aqueous and not pH-controlled, the most likely culprit is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This new compound would be more polar and thus have a shorter retention time on a reverse-phase HPLC column. If the sample was exposed to air and light, you might also be observing early-onset oxidative or photodegradation products.

Part 2: Troubleshooting Guide - Investigating Degradation

This section provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments.

Issue: Progressive Loss of Purity in Solution
  • Symptoms: The peak area of the parent compound decreases over time in HPLC analysis, accompanied by the growth of one or more new peaks.

  • Potential Cause: Hydrolysis. The ester functional group is the most likely site for hydrolysis, especially in aqueous solutions that are acidic or basic. The rate of hydrolysis is dependent on pH and temperature.

  • Causality: Water molecules, catalyzed by acid (H+) or base (OH-), attack the electrophilic carbonyl carbon of the ester, leading to the cleavage of the C-O bond and formation of a carboxylic acid and ethanol.

  • Recommended Actions:

    • pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6, to minimize both acid- and base-catalyzed hydrolysis.

    • Solvent Choice: If the experimental design allows, use aprotic organic solvents (e.g., acetonitrile, THF) to prevent hydrolysis.

    • Temperature Control: Keep solutions refrigerated or on ice when not in use to slow the reaction rate.

Issue: Rapid Degradation Upon Exposure to Ambient Conditions
  • Symptoms: A freshly prepared sample shows significant degradation after being left on a lab bench for several hours.

  • Potential Cause A: Oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and the presence of trace metal ions.[10]

  • Potential Cause B: Photodegradation. Aromatic systems, particularly those with electron-withdrawing groups like the cyano group, can be photolabile.[7]

  • Causality: Oxidizing agents can abstract an electron from the nitrogen atom, leading to a radical cation that can undergo further reactions. Photons of sufficient energy can excite the molecule to a higher energy state, making it more reactive and prone to bond cleavage or reaction with oxygen.

  • Recommended Actions:

    • Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon. Purge solvents with the inert gas before use.

    • Light Protection: Use amber glassware or wrap containers in aluminum foil to protect the sample from light.

    • Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Part 3: Experimental Protocols for Stability Assessment (Forced Degradation)

To definitively identify degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential.[11] This involves intentionally stressing the molecule under various conditions to generate potential degradation products.[1] An appropriate level of degradation is typically targeted between 5-20%.[12]

Protocol 1: Hydrolytic Stability Assessment
  • Principle: To evaluate the susceptibility of the compound to acid- and base-catalyzed hydrolysis.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC-grade Water

    • HPLC-grade Acetonitrile or Methanol

    • pH meter, heating block, HPLC system.

  • Procedure:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or methanol.[2]

    • Set up three sets of vials:

      • Acidic: Add an aliquot of the stock solution to 0.1 M HCl.

      • Basic: Add an aliquot of the stock solution to 0.1 M NaOH.

      • Neutral: Add an aliquot of the stock solution to HPLC-grade water.

    • The final concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL). Include a control sample of the compound in the organic solvent.

    • Incubate the vials at a controlled temperature (e.g., 60 °C) to accelerate degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with a UV detector).

  • Data Analysis: Compare the chromatograms over time. A decrease in the parent peak area and the emergence of new peaks indicate degradation. The peak with a shorter retention time is likely the more polar carboxylic acid degradant.

Protocol 2: Oxidative Degradation Assessment
  • Principle: To assess the molecule's sensitivity to oxidation.

  • Materials:

    • 3% Hydrogen Peroxide (H₂O₂) solution.

    • Other materials as listed in Protocol 1.

  • Procedure:

    • Prepare a stock solution of the compound as described above.

    • Add an aliquot of the stock solution to a vial containing 3% H₂O₂.[13]

    • Keep the vial at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours).

    • Analyze by HPLC. The formation of N-oxides or other oxidation products may result in peaks with different retention times.

  • Data Analysis: Monitor for the appearance of new peaks that are not present in the hydrolytic or thermal stress conditions.

Protocol 3: Photostability Assessment
  • Principle: To determine if the compound degrades upon exposure to light, as recommended by ICH guideline Q1B.[13]

  • Materials:

    • Photostability chamber with controlled light (UV and visible) and temperature output.

    • Quartz cuvettes or clear glass vials.

    • Aluminum foil.

    • Other materials as listed in Protocol 1.

  • Procedure:

    • Prepare two sets of samples of the compound in solution (e.g., in acetonitrile/water).

    • Wrap one set of vials completely in aluminum foil to serve as dark controls.

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a specified light intensity for a defined period (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples by HPLC and compare the chromatograms of the exposed samples to the dark controls.

  • Data Analysis: Significant formation of new peaks or loss of the parent compound in the light-exposed sample, but not in the dark control, confirms photodegradation.

Part 4: Visualization of Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation products resulting from hydrolysis and oxidation.

G cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidation Product (N-Oxide) Parent->Oxidation_Product [O] e.g., H₂O₂ Photo_Product Photodegradation Product(s) Parent->Photo_Product Light (hν)

Caption: Predicted degradation pathways for this compound.

Forced Degradation Experimental Workflow

The diagram below outlines the logical flow for conducting a comprehensive forced degradation study.

G cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid photo Photolytic (ICH Q1B) stress->photo thermal Thermal (Dry Heat, >60°C) stress->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis HPLC-UV/DAD Analysis sampling->analysis end Identify Degradants & Establish Degradation Profile analysis->end

Caption: General experimental workflow for forced degradation studies.

Part 5: Example Data Summary

The results from a forced degradation study should be summarized clearly. The following table provides a template for presenting your findings.

Stress ConditionDuration (hours)% Degradation of ParentNumber of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl @ 60°C 2415.2%14.8
0.1 M NaOH @ 60°C 821.5%24.7, 9.2
3% H₂O₂ @ RT 248.9%17.5
Photolytic (ICH Q1B) -5.5%111.3
Thermal (80°C Dry) 48< 1.0%0-

References

  • Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Source: Wiley Online Library URL: [Link]

  • Title: ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate Source: Pipzine Chemicals URL: [Link]

  • Title: Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines Source: ACS Publications URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Preparation of Piperidines, Part 1: Substituted at Position 2 Source: YouTube (Organic Chemistry Synthesis) URL: [Link]

  • Title: Analytical Methods Source: Japan Environment Agency URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: LinkedIn URL: [Link]

  • Title: ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate Source: MOLBASE URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Academia.edu URL: [Link]

  • Title: (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl) - PubChem Source: PubChem URL: [Link]

  • Title: Photodegradation of cyanine and merocyanine dyes Source: ResearchGate URL: [Link]yes)

Sources

Technical Support Center: Overcoming Poor Solubility of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our goal is to provide you with the technical expertise and practical solutions needed to ensure the success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of this compound.

Q1: What are the known solubility properties of this compound?

Based on its chemical structure, this compound is predicted to have low aqueous solubility. It is likely more soluble in organic solvents such as dichloromethane.[1] The specific solubility will depend on the solvent, temperature, and pH.

Q2: Why is my compound precipitating out of solution when I dilute my DMSO stock in an aqueous buffer?

This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.

Q3: Can the pH of my aqueous solution affect the solubility of this compound?

Yes, pH can significantly influence the solubility of ionizable compounds.[][4] By adjusting the pH, you can alter the ionization state of a molecule to a form that is more soluble.[5] For a weakly basic compound, decreasing the pH can enhance solubility, while for a weakly acidic compound, increasing the pH may improve solubility.[6]

Q4: Are there any recommended starting points for formulating this compound for in vitro assays?

For initial in vitro experiments, it is advisable to start with a low final concentration of the compound in your aqueous medium.[2] Employing co-solvents or solubility enhancers like cyclodextrins can also be beneficial from the outset.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Issue 1: Compound Precipitation Upon Dilution of Stock Solution

Symptoms: Immediate formation of a solid precipitate when adding the concentrated stock solution (e.g., in DMSO) to your aqueous experimental medium.

Root Cause Analysis: This is a classic case of exceeding the solubility limit of the compound in the final aqueous solution, often exacerbated by the rapid dilution process ("solvent shock").[2]

Solutions:

  • Gradual Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[2]

  • Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to the intended experimental temperature (e.g., 37°C) before adding the compound can increase its solubility.[2]

  • Slow Addition and Vigorous Mixing: Add the stock solution dropwise into the aqueous medium while continuously and gently vortexing or swirling.[2] This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

Issue 2: Precipitation Observed Over Time During Incubation

Symptoms: The solution is initially clear after dilution, but a precipitate forms during the course of the experiment (e.g., during a 24-hour cell culture incubation).

Root Cause Analysis: This could be due to the compound's concentration being near its solubility limit under the experimental conditions, or potential instability of the compound in the aqueous medium over time.[7]

Solutions:

  • Reduce Final Concentration: The effective concentration of your compound might be lower than its precipitation threshold.[2] Consider performing a dose-response experiment to determine the highest soluble and non-toxic concentration.

  • Employ Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[6][8][9]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility and stability.[10][11][12][13][14][15][16][17]

Issue 3: Inconsistent Results in Biological Assays

Symptoms: High variability in experimental readouts between replicates or experiments.

Root Cause Analysis: Poor solubility can lead to an inconsistent effective concentration of the compound in your assay, resulting in unreliable data. Undissolved particles can also interfere with certain assay technologies.

Solutions:

  • Confirm Solubility Under Assay Conditions: Before conducting extensive experiments, determine the solubility of your compound in the specific assay medium.

  • Incorporate Solubility Enhancers: Consistently use a validated solubility enhancement technique, such as co-solvency or cyclodextrin complexation, in your experimental protocol.

  • Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate.[5][6][11]

III. Protocols for Solubility Enhancement

Here are detailed protocols for common solubility enhancement techniques.

Protocol 1: Co-solvent System Development

This protocol outlines a systematic approach to identifying an effective co-solvent system.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, Glycerin)[][18]

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each mixture.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Data Presentation:

Co-solvent SystemCo-solvent Percentage (v/v)Solubility (µg/mL)
Ethanol/PBS1%Insert Data
5%Insert Data
10%Insert Data
Propylene Glycol/PBS1%Insert Data
5%Insert Data
10%Insert Data
PEG 400/PBS1%Insert Data
5%Insert Data
10%Insert Data
Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine the impact of pH on the compound's solubility.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Shake-flask apparatus or orbital shaker

  • Analytical method for concentration determination

Procedure:

  • Add an excess amount of the compound to each buffer of a specific pH.

  • Place the samples in a shake-flask apparatus and agitate at a constant temperature for 24-48 hours.

  • Filter the samples to remove undissolved solid.

  • Measure the concentration of the dissolved compound in the filtrate.

Data Presentation:

Buffer pHSolubility (µg/mL)
2.0Insert Data
4.0Insert Data
6.0Insert Data
7.4Insert Data
8.0Insert Data
10.0Insert Data
Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol describes how to use cyclodextrins to improve solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Stir plate and magnetic stir bars

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Stir the mixtures at room temperature for 24-48 hours.

  • Centrifuge or filter the samples to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the supernatant or filtrate.

Data Presentation:

HP-β-CD Concentration (w/v)Solubility (µg/mL)
0% (Control)Insert Data
1%Insert Data
2%Insert Data
5%Insert Data
10%Insert Data

IV. Visualized Workflows and Mechanisms

Workflow for Troubleshooting Solubility Issues

G cluster_solutions1 Solutions for Issue 1 cluster_solutions2 Solutions for Issue 2 start Precipitation Observed issue_type When does precipitation occur? start->issue_type immediate Issue 1: Immediate Precipitation issue_type->immediate Immediately upon dilution over_time Issue 2: Precipitation Over Time issue_type->over_time Over time during incubation sol1a Gradual Dilution immediate->sol1a sol1b Pre-warm Medium immediate->sol1b sol1c Slow Addition & Mixing immediate->sol1c sol2a Reduce Final Concentration over_time->sol2a sol2b Use Co-solvents over_time->sol2b sol2c Use Cyclodextrins over_time->sol2c end_goal Clear Solution & Reproducible Data sol1a->end_goal sol1b->end_goal sol1c->end_goal sol2a->end_goal sol2b->end_goal sol2c->end_goal

Caption: A troubleshooting workflow for addressing precipitation issues.

Mechanism of Cyclodextrin Encapsulation

G cluster_cyclodextrin Cyclodextrin cd Hydrophilic Exterior Hydrophobic Interior complex Inclusion Complex (Water Soluble) cd:hydrophilic->complex Results in drug Poorly Soluble Drug (Hydrophobic) drug->cd:hydrophobic Forms Complex

Caption: How cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

V. References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Fenyvesi, É., & Szente, L. (2015). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 20(8), 14356–14379. [Link]

  • JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Bergström, C. A., et al. (2014). In vitro methods to assess drug precipitation. Journal of Pharmaceutical Sciences, 103(9), 2837-2852. [Link]

Sources

Identifying and characterizing byproducts in "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in the synthesis of this compound, typically synthesized via a Buchwald-Hartwig amination, can stem from several factors.[1][2] Key areas to investigate include:

  • Catalyst Inactivity: The Palladium(0) catalyst is sensitive to oxygen.[3] Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species and phosphine ligands, rendering the catalyst inactive.[3]

  • Reagent Quality: The purity of starting materials, including the aryl halide (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) and Ethyl 4-piperidinecarboxylate, is crucial. Impurities can act as catalyst poisons.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[3] For instance, the base's strength and solubility can significantly affect the reaction outcome.[3] A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often necessary to find the optimal conditions.[3]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials. Monitoring the reaction progress by TLC or LC-MS is recommended.

Q2: I am observing an unexpected, prominent peak in my HPLC/LC-MS analysis. What could it be?

A2: An unexpected peak often indicates the formation of a significant byproduct. Based on the reaction type (Palladium-catalyzed cross-coupling), common byproducts include:

  • Homocoupling Product: Dimerization of the aryl halide (e.g., formation of a biphenyl species) can occur, especially if the transmetalation or amine coupling step is slow.[4]

  • Hydrodehalogenation Product: The aryl halide can be reduced to the corresponding arene (benzonitrile in this case). This can happen as a side reaction involving β-hydride elimination.[1]

  • Hydrolysis Product: If water is present in the reaction mixture, the ethyl ester of the product or starting material can hydrolyze to the corresponding carboxylic acid, particularly under basic conditions.[5]

Further characterization using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is necessary for definitive identification.[6]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation involves optimizing the reaction conditions:

  • Ligand Choice: The structure of the phosphine ligand is critically important for the success of Pd-catalyzed reactions.[7] Specialized, bulky, and electron-rich phosphine ligands often improve reaction efficiency and suppress side reactions.[3]

  • Base Selection: The choice of base is crucial.[3] A base that is too strong might promote side reactions, while one that is too weak may result in a sluggish reaction. Common bases for Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[3]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize the formation of thermally induced byproducts.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can also be beneficial. For example, using a slight excess of the amine can sometimes help to drive the reaction to completion and minimize side reactions of the aryl halide.

II. Troubleshooting Guide: Byproduct Identification & Characterization

This section provides a systematic approach to identifying and characterizing common byproducts encountered during the synthesis of this compound.

Step 1: Preliminary Analysis by LC-MS

The first step in identifying an unknown impurity is to obtain its mass-to-charge ratio (m/z) using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This information is critical for proposing potential molecular formulas.

Workflow for Impurity Identification:

G cluster_0 Initial Observation cluster_1 Mass Analysis cluster_2 Structure Hypothesis cluster_3 Confirmation A Unknown Peak in HPLC B Perform LC-MS Analysis A->B C Determine m/z of Impurity B->C D Propose Potential Structures (Homocoupling, Hydrolysis, etc.) C->D E Isolate Impurity (Prep-HPLC) D->E If necessary F Characterize by NMR, IR E->F G Confirm Structure F->G

Caption: Workflow for impurity identification.

Step 2: Proposing Potential Byproduct Structures

Based on the m/z value and an understanding of the reaction mechanism, you can propose likely structures for the observed byproducts.

Potential Byproduct Formation Mechanism Expected Molecular Weight Notes
Homocoupling Product of Aryl Halide Oxidative coupling of two aryl halide molecules.[4]Varies based on aryl halideOften observed when the desired cross-coupling is slow.
Hydrolysis Product Reaction of the ethyl ester with water under basic conditions.[5]230.26 g/mol Can occur with both the starting material and the product.
Benzonitrile Hydrodehalogenation of the aryl halide.[1]103.12 g/mol A common side reaction in palladium-catalyzed couplings.
Unreacted Starting Materials Incomplete reaction.Ethyl 4-piperidinecarboxylate: 157.21 g/mol [10]Check reaction monitoring data (TLC, LC-MS).

Step 3: Isolation and Spectroscopic Characterization

For definitive structural elucidation, the impurity may need to be isolated, typically using preparative HPLC.[6][8] Once isolated, a suite of spectroscopic techniques can be employed.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for determining the precise structure of the impurity.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the molecular formula of the impurity.

Symptom: The reaction stalls before completion, or the yield is significantly lower than expected, even with high-purity starting materials.

Underlying Cause: The active Pd(0) catalyst can be prone to deactivation through several pathways.[3]

Mechanism of Catalyst Deactivation:

G A Active Pd(0) Catalyst B Oxidation to Pd(II) A->B O₂ C Ligand Degradation A->C Impurities D Aggregation (Palladium Black) A->D High Temp. E Inactive Species B->E C->E D->E

Caption: Pathways for Palladium catalyst deactivation.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to thoroughly remove dissolved oxygen from the solvent and reaction mixture.

  • Use High-Purity Reagents: Ensure that all reagents, especially the solvent and base, are anhydrous and of high purity.

  • Optimize Catalyst Loading: While lower catalyst loadings are desirable, for a challenging reaction, increasing the loading (e.g., from 1 mol% to 5 mol%) might be necessary to achieve full conversion.[3]

  • Ligand Selection: Consider using more robust, sterically hindered phosphine ligands that are less prone to oxidation and promote a more efficient catalytic cycle.[3]

III. Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).

  • Vortex the mixture thoroughly.

  • If necessary, filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

  • Dilute the sample further with the mobile phase to an appropriate concentration for LC-MS analysis.

Protocol 2: General Method for Impurity Isolation by Preparative HPLC

  • Develop an analytical HPLC method that provides good separation between the desired product and the impurity.

  • Scale up the injection volume on a preparative HPLC system equipped with a larger column of the same stationary phase.

  • Collect fractions corresponding to the impurity peak.

  • Combine the fractions containing the pure impurity.

  • Remove the solvent under reduced pressure to obtain the isolated impurity.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Purity in Pharmaceutical Intermediates

The quality of a final drug product is intrinsically linked to the purity of its intermediates.[1][2] Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the API.[3][4] Therefore, employing a robust and accurate analytical method for purity determination is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the pharmaceutical industry, qNMR has emerged as a powerful and compelling alternative.[1][5][6]

Quantitative NMR: A First-Principles Approach to Purity

Unlike chromatographic methods that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[7][8] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[7][9][10] This allows for the determination of the molar ratio of the analyte to a certified internal standard, and subsequently, the calculation of the analyte's purity as a mass fraction.[11]

Why qNMR is a Superior Choice for Purity Assessment:
  • No Need for Identical Reference Standards: qNMR can quantify a compound using a certified reference material (CRM) that is structurally different from the analyte, which is particularly advantageous when a pure standard of the analyte is unavailable or expensive.[7][10]

  • Direct Measurement: It provides a direct measure of the molar concentration, leading to a highly accurate purity value traceable to the International System of Units (SI).[12][13]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte and potentially identifying impurities simultaneously.[5]

  • Non-destructive: The sample can be recovered after analysis, which is crucial when dealing with valuable or limited-quantity materials.[5]

Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[7][10]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[1]
Reference Standard Does not require an identical reference standard; uses a certified internal standard.[7]Typically requires a well-characterized reference standard of the same analyte for calibration.Requires a reference standard of the same analyte for calibration.
Quantification Absolute quantification based on molar ratios.[13]Relative quantification based on peak area and a calibration curve.Relative quantification based on peak area and a calibration curve.
Structural Info Provides detailed structural information.[5]Limited to retention time; requires hyphenation with MS for structural data.Limited to retention time; requires hyphenation with MS for structural data.
Speed Generally faster for a single sample analysis as no calibration curve is needed.[5]Can be time-consuming due to the need for calibration curve generation and column equilibration.Similar to HPLC, requires calibration and can be time-consuming.
Destructive Non-destructive.[5]Destructive.Destructive.

Experimental Workflow for qNMR Purity Assessment

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. This ensures the generation of accurate and reproducible data. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[9]

qNMR_Workflow cluster_planning Method Planning cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing planning Select Internal Standard & Solvent - Non-overlapping signals - Solubility - Chemical inertness preparation Accurate Weighing - Analyte - Internal Standard Complete Dissolution planning->preparation Proceed to acquisition Optimize NMR Parameters - 90° pulse - Sufficient relaxation delay (D1) - High signal-to-noise ratio preparation->acquisition Analyze processing Manual Phasing & Baseline Correction Accurate Integration Purity Calculation acquisition->processing Process Data

Caption: The four-stage workflow for a robust qNMR experiment.

Step-by-Step Protocol for the qNMR Purity Assessment of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity and accuracy.

Method Planning: The Foundation of Accuracy
  • Internal Standard Selection: The choice of an internal standard is critical for a successful qNMR experiment.[14] For "this compound," which is likely soluble in organic solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6)[15], a suitable internal standard would be Maleic Acid or Dimethyl Sulfone . These are chosen because they:

    • Possess simple spectra with sharp singlets that are unlikely to overlap with the analyte's signals.[16]

    • Are highly pure and commercially available as certified reference materials.

    • Are chemically inert and will not react with the analyte.[17]

    • Are soluble in the chosen deuterated solvent.[14]

  • Solvent Selection: DMSO-d6 is an excellent choice as it dissolves a wide range of organic compounds and its residual peak does not typically interfere with analyte signals in the aromatic or aliphatic regions.

Sample Preparation: Precision is Key
  • Accurately weigh approximately 10-20 mg of "this compound" into a clean, dry vial using a calibrated analytical balance. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of the chosen certified internal standard (e.g., Maleic Acid) into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[8]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. A clear, homogenous solution is essential.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Data Acquisition: Optimizing for Quantitation

The following parameters should be set on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure quantitative accuracy.[9]

  • Pulse Program: Use a simple, single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Pulse Angle: A 90° pulse is recommended to ensure uniform excitation across the spectrum.[9]

  • Relaxation Delay (D1): This is arguably the most critical parameter. It must be at least 7 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons being integrated.[9] A conservative D1 of 30-60 seconds is often a good starting point.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration precision of better than 1%.[9]

  • Receiver Gain: Set the receiver gain to a level that avoids signal clipping or distortion.[9]

Data Processing and Purity Calculation: From Spectrum to Result
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Crucially, perform manual phasing and baseline correction. Automated routines can introduce errors. A flat baseline across the entire spectrum is essential for accurate integration.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For "this compound," suitable signals could be the aromatic protons or the ethyl ester protons. For the internal standard, integrate its characteristic singlet.

  • Calculate the purity using the following equation[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to this compound

    • "std" refers to the internal standard

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation I_analyte Integral of Analyte Signal Purity Purity (%) I_analyte->Purity I_std Integral of Standard Signal I_std->Purity m_analyte Mass of Analyte m_analyte->Purity m_std Mass of Standard m_std->Purity N_analyte Protons in Analyte Signal N_analyte->Purity N_std Protons in Standard Signal N_std->Purity MW_analyte Molar Mass of Analyte MW_analyte->Purity MW_std Molar Mass of Standard MW_std->Purity P_std Purity of Standard P_std->Purity

Caption: Logical flow for the calculation of purity by qNMR.

Hypothetical Data Comparison

The following table presents a hypothetical comparison of purity results for a batch of "this compound" obtained by qNMR, HPLC, and GC.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Key Observations
qNMR 99.20.3%Provides a direct, absolute purity value. Also identifies a minor impurity structurally related to the starting material.
HPLC (UV) 99.5 (Area %)0.5%Purity is based on relative peak area and may not account for non-UV active impurities.
GC (FID) 99.10.6%Only suitable for thermally stable and volatile impurities.

Conclusion: The Authoritative Power of qNMR

For the purity assessment of "this compound," quantitative NMR stands out as a superior analytical technique. Its ability to provide a direct, SI-traceable purity value without the need for an identical reference standard makes it a powerful, accurate, and efficient method.[12] The additional structural information obtained from a single qNMR experiment offers invaluable insights into the impurity profile, which is critical for process optimization and regulatory compliance in drug development. While chromatographic methods remain essential tools, the adoption of qNMR as a primary method for purity determination reflects a commitment to the highest standards of scientific integrity and analytical rigor. The validation of qNMR methods is increasingly recognized by regulatory bodies, solidifying its role in modern pharmaceutical analysis.[11]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Publications. [Link]

  • Quantitative NMR | Organic Primary Standards Group. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]

  • qNMR - BIPM. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • qNMR - Quantitative Analysis by NMR - AWS. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic resonance in chemistry : MRC, 59(1), 7–15. [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - ResearchGate. [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. [Link]

Sources

A Senior Application Scientist's Guide to N-Aryl Piperidine Derivatives: From a Core Scaffold to Potent Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the N-aryl piperidine scaffold represents a privileged structure in modern medicinal chemistry. Its rigid framework and the synthetic tractability of the N-aryl substitution have made it a cornerstone in the design of a vast array of biologically active molecules. This guide delves into the comparative analysis of N-aryl piperidine derivatives, using Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate as a central, albeit largely inactive, precursor to illustrate the profound impact of N-aryl modifications on biological function. We will explore how subtle changes to this core structure can unlock potent and selective activity across various G-protein coupled receptors (GPCRs), with a particular focus on the opioid receptor family.

From a Versatile Intermediate to Potent Biological Probes

This compound is a key chemical intermediate, most notably in the synthesis of highly potent opioid analgesics such as carfentanil.[1] On its own, this molecule exhibits no significant biological activity. Its value lies in its utility as a foundational building block. The 2-cyanophenyl group can be chemically modified, or the entire N-aryl moiety can be exchanged, to generate a diverse library of compounds with tailored pharmacological profiles.

The journey from this inactive precursor to a highly active derivative underscores a fundamental principle in drug discovery: the N-aryl substituent is a critical determinant of a molecule's affinity and efficacy for its biological target.

Comparative Analysis of N-Aryl Piperidine Derivatives in Opioid Receptor Assays

The opioid receptor system, comprising the mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for N-aryl piperidine derivatives. The following table provides a comparative overview of how modifications to the N-aryl group, starting from a conceptual analogue of our core scaffold, can dramatically influence binding affinity at these receptors.

Compound/Derivative ClassN-Aryl Substituentµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
Lead Compound (LY255582) 3-Hydroxyphenyl0.61.839[2]
Derivative 1 2-Hydroxyphenyl1.915118[2]
Derivative 2 4-Hydroxyphenyl1122260[2]
Derivative 3 3-Methoxyphenyl1613160[2]
Carfentanil Phenyl (with N-propionyl group)~0.034 (as agonist)--[3]

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that the position of the hydroxyl group on the N-aryl ring significantly impacts binding affinity and selectivity.[2] A hydroxyl group at the 3-position of the phenyl ring (as in the lead compound LY255582) confers the highest affinity for the µ-opioid receptor. Shifting this group to the 2- or 4-position leads to a notable decrease in affinity across all three receptor subtypes. Furthermore, methylation of the 3-hydroxyl group (Derivative 3) also reduces binding affinity, suggesting that a hydrogen bond donor at this position is crucial for potent receptor interaction.

Carfentanil, a derivative where the N-aryl group is part of a more complex N-acyl-N-phenylamino structure, exhibits exceptionally high potency as a µ-opioid receptor agonist.[3] This highlights that while the N-aryl piperidine core is essential, modifications at the 4-position of the piperidine ring in conjunction with the N-aryl group are key to achieving ultra-high potency.

Beyond Opioids: The Versatility of the N-Aryl Piperidine Scaffold

The utility of the N-aryl piperidine scaffold extends far beyond the opioid system. By varying the N-aryl substituent, derivatives can be synthesized to target a range of other CNS receptors. For instance, arylpiperazine derivatives, which share a similar structural motif, have been extensively explored as ligands for serotonin (5-HT) and dopamine receptors.[4][5] This structural class has yielded compounds with antidepressant and antipsychotic potential.

The key takeaway for researchers is that the N-aryl piperidine framework is a highly adaptable platform for generating novel chemical entities with diverse pharmacological properties. The choice of the N-aryl group is a critical first step in directing the compound's activity towards a specific biological target.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

To empower researchers in their exploration of N-aryl piperidine derivatives, we provide a detailed protocol for a standard in vitro opioid receptor binding assay. This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To determine the binding affinity of a test N-aryl piperidine derivative for the human µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor.

  • [³H]DAMGO (a selective µ-opioid receptor radioligand).

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • Test N-aryl piperidine derivative.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human µ-opioid receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Set up a series of test tubes for total binding, non-specific binding, and competitive binding with the test compound.

    • Total Binding: Add radioligand ([³H]DAMGO) and membrane preparation to the binding buffer.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of naloxone.

    • Competitive Binding: Add radioligand, membrane preparation, and varying concentrations of the test N-aryl piperidine derivative.

    • Incubate all tubes at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of total and non-specific binding controls is crucial for validating the assay. The specific binding should be a significant proportion of the total binding. The data from the competitive binding curve should fit a sigmoidal dose-response curve, indicating a competitive binding interaction.

Visualizing the Path from Precursor to Product and Biological Action

To further illustrate the concepts discussed, the following diagrams visualize the synthetic utility of this compound and the downstream signaling of a potent opioid agonist.

G cluster_synthesis Simplified Synthetic Pathway A Ethyl 1-(2-cyanophenyl)- 4-piperidinecarboxylate B N-Aryl Piperidine Core A->B Modification of N-aryl group C Potent Opioid Agonist (e.g., Carfentanil derivative) B->C Further functionalization (e.g., acylation)

Caption: Synthetic utility of the core scaffold.

G cluster_pathway Opioid Receptor Signaling Pathway ligand Opioid Agonist receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreased production cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Downstream signaling of an opioid agonist.

Conclusion

This compound serves as an excellent case study in the principles of medicinal chemistry. While biologically inert itself, it represents a versatile starting point for the synthesis of a multitude of potent and selective N-aryl piperidine derivatives. The careful and rational design of the N-aryl substituent is paramount in dictating the pharmacological profile of the final compound. By understanding the structure-activity relationships and employing robust biological assays, researchers can effectively leverage this privileged scaffold to develop novel therapeutics for a wide range of diseases.

References

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Retrieved from [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • ACS Publications. (2022). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Retrieved from [Link]

  • PMC. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • ScienceDirect. (2014). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]

  • PubMed. (2007). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Retrieved from [Link]

  • PubMed. (2011). In vitro opioid receptor assays. Retrieved from [Link]

  • EMCDDA. (2017). Carfentanil. Retrieved from [Link]

  • PMC. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Retrieved from [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. Retrieved from [Link]

  • MDPI. (2022). In vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Retrieved from [Link]

  • ResearchGate. (2009). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US5106983A - Process of making carfentanil and related analgesics.

Sources

A Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The 1-(2-cyanophenyl) substitution, in particular, serves as a versatile handle for further molecular elaboration, making this compound a valuable building block for drug discovery and development. The efficient synthesis of this molecule is therefore of considerable interest to researchers in the pharmaceutical industry.

This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound, focusing on the critical N-arylation step. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach to empower researchers in making informed decisions for their synthetic strategies.

The Core Challenge: Formation of the Aryl-Nitrogen Bond

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the piperidine nitrogen of ethyl 4-piperidinecarboxylate and the 2-position of a cyanophenyl group, typically derived from 2-chlorobenzonitrile or 2-bromobenzonitrile. This transformation falls under the category of N-arylation reactions. The two most powerful and widely adopted catalytic methods for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will also briefly consider the possibility of an uncatalyzed nucleophilic aromatic substitution.

Catalytic System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1][2] This reaction utilizes a palladium catalyst, typically in combination with a phosphine or N-heterocyclic carbene (NHC) ligand, and a base to couple an amine with an aryl halide or pseudohalide.[3][4]

Mechanistic Rationale and Key Components

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. The choice of ligand is critical, with sterically hindered and electron-rich ligands generally promoting the reaction by facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product. The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.

cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition (Ar-X) Pd(II) Complex Ar-Pd(II)(X)L Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange (Amine) Pd(II) Complex->Ligand\nExchange Amine\nComplex [Ar-Pd(II)(NHR'R'')L]+ Ligand\nExchange->Amine\nComplex Deprotonation Deprotonation (Base) Amine\nComplex->Deprotonation Amido\nComplex Ar-Pd(II)(NR'R'')L Deprotonation->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' (Product) Reductive\nElimination->Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Hypothetical Experimental Protocol
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 equivalents).

  • Reagents: Add 2-chlorobenzonitrile (1.0 equivalent) and ethyl 4-piperidinecarboxylate (1.1-1.2 equivalents) dissolved in a dry, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Catalytic System 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh reaction conditions such as high temperatures and stoichiometric amounts of copper.[5] Modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions, making it a viable and often more economical alternative to palladium-catalyzed methods.[6][7]

Mechanistic Rationale and Key Components

The modern Ullmann-type reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand, often a diamine or an amino acid, plays a crucial role in solubilizing the copper salt and facilitating the oxidative addition and reductive elimination steps. A base is required to generate the copper amide intermediate.

cluster_1 Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Amine\nCoordination Amine Coordination (Base) Cu(I)X->Amine\nCoordination Cu(I) Amide Cu(I)-NR'R'' Amine\nCoordination->Cu(I) Amide Oxidative\nAddition Oxidative Addition (Ar-X) Cu(I) Amide->Oxidative\nAddition Cu(III) Complex Ar-Cu(III)(X)(NR'R'') Oxidative\nAddition->Cu(III) Complex Reductive\nElimination Reductive Elimination Cu(III) Complex->Reductive\nElimination Reductive\nElimination->Cu(I)X Catalyst Regeneration Product Ar-NR'R'' (Product) Reductive\nElimination->Product

Caption: Simplified Ullmann Condensation Catalytic Cycle.

Hypothetical Experimental Protocol
  • Reaction Setup: In a reaction vessel, combine a copper(I) salt such as CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).

  • Reagents: Add 2-bromobenzonitrile (1.0 equivalent) and ethyl 4-piperidinecarboxylate (1.2-1.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture at 100-140 °C with efficient stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, the reaction is typically cooled, diluted with water, and the product is extracted. Purification is achieved via column chromatography.

Alternative Approach: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)

For certain substrates, a metal catalyst may not be necessary. Nucleophilic aromatic substitution (SNAr) can occur if the aryl halide is sufficiently activated by electron-withdrawing groups. The ortho-cyano group in 2-halobenzonitriles does provide some activation.

Feasibility and Conditions

This approach would involve heating ethyl 4-piperidinecarboxylate with 2-chlorobenzonitrile in a high-boiling polar aprotic solvent like DMSO, possibly with a strong base. However, this method generally requires more forcing conditions (higher temperatures, longer reaction times) compared to catalyzed reactions and may result in lower yields and more side products.[8]

Comparative Analysis of Catalytic Systems

FeatureBuchwald-Hartwig Amination (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)Uncatalyzed SNAr
Catalyst Palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine or NHC ligands.Copper(I) salts (e.g., CuI, Cu₂O) with diamine or amino acid ligands.None
Reaction Temp. Generally milder (80-110 °C).Typically higher (100-140 °C), though modern systems are improving.Often requires very high temperatures (>150 °C).
Reaction Time Often faster (a few hours).Can be longer (several hours to overnight).Generally very long.
Substrate Scope Very broad, highly tolerant of functional groups.[1][2]Good, but can be sensitive to certain functional groups.Limited to highly activated aryl halides.
Expected Yield High to excellent.Moderate to high.Variable, often lower.
Advantages High efficiency, reliability, and broad applicability.[4]Lower catalyst cost, often less sensitive to air and moisture.[6]No metal catalyst required, very low cost.
Limitations High cost of palladium and ligands, potential for catalyst toxicity in final product.[4]Can require higher temperatures and catalyst loadings, may have a narrower substrate scope.[5]Limited applicability, harsh conditions, potential for side reactions.

Conclusion and Recommendations

For the synthesis of this compound, both Buchwald-Hartwig amination and modern Ullmann condensation represent highly effective catalytic strategies.

  • The Buchwald-Hartwig amination is likely to provide higher yields under milder conditions and is the recommended starting point for laboratory-scale synthesis where efficiency and reliability are paramount. The primary drawback is the cost and potential toxicity of the palladium catalyst, which is a significant consideration in process development for pharmaceutical manufacturing.

  • The Ullmann condensation offers a more cost-effective and environmentally benign alternative, utilizing abundant and less toxic copper. While it may require more optimization of reaction conditions (ligand, base, solvent, and temperature), it is a very attractive option, especially for large-scale production.

  • Uncatalyzed SNAr is the least likely to be a viable option for this specific transformation due to the moderate activation of the aryl halide. It may be worth exploring as a preliminary experiment due to its simplicity, but it is not expected to be a high-yielding or clean reaction.

Ultimately, the choice of catalyst will depend on the specific requirements of the project, including scale, budget, and the desired level of process optimization. It is recommended to screen a small number of conditions for both palladium- and copper-catalyzed systems to identify the optimal protocol for the synthesis of this valuable pharmaceutical intermediate.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (Accessed 2024).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (Accessed 2024).
  • Google Patents. (2009).
  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Pipzine Chemicals. (Accessed 2024). ethyl 1-(2-cyanophenyl)
  • Organic Syntheses. (Accessed 2024). Piperidine, 1-ethyl-.
  • National Center for Biotechnology Information. (Accessed 2024). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • National Center for Biotechnology Information. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central.
  • University of Turin Institutional Repository. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • MDPI. (Accessed 2024). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Organic Chemistry Portal. (2017).
  • Amerigo Scientific. (Accessed 2024).
  • ResearchGate. (2012).
  • Royal Society of Chemistry. (Accessed 2024). Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles.
  • Organic Chemistry Portal. (2004).
  • National Center for Biotechnology Information. (Accessed 2024).
  • BLD Pharm. (Accessed 2024).
  • National Center for Biotechnology Information. (Accessed 2024). (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide. PubChem.
  • BLD Pharm. (Accessed 2024).
  • Oakwood Chemical. (Accessed 2024). 1-(2-Cyanophenyl)-piperazine.
  • Royal Society of Chemistry. (Accessed 2024). Piperidine-catalyzed synthesis of (E)
  • ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)

Sources

A Comparative Guide to 2D NMR Techniques for Validating the Structure of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a compound with a scaffold of interest in medicinal chemistry. We will delve into the practical application and data interpretation of COSY, HSQC, and HMBC experiments, supported by experimental protocols and data analysis strategies.

The precise architecture of a molecule dictates its function and interaction with biological systems. Therefore, rigorous structural elucidation is not merely a confirmatory step but a critical component of ensuring the efficacy and safety of potential therapeutic agents. While one-dimensional (1D) NMR provides initial insights, complex molecules like this compound often yield crowded 1D spectra, necessitating the resolving power of 2D NMR.[1][2]

Chemical structure of this compound Figure 1: Chemical structure of this compound with atom numbering for NMR analysis.

The Power of 2D NMR in Structural Validation

Two-dimensional NMR experiments disperse chemical shift and coupling information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.[3][4] This allows for a detailed mapping of the molecular framework. For the structural validation of this compound, the following techniques are indispensable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton spin systems within the piperidine ring and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).[5][6] This experiment is essential for assigning the carbon signals of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[5] This long-range correlation is key to connecting the different fragments of the molecule, such as linking the cyanophenyl group to the piperidine ring.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for acquiring high-quality 2D NMR data for this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • 2D COSY:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

  • 2D HSQC:

    • Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to encompass all relevant signals.

    • Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

  • 2D HMBC:

    • Utilize a standard gradient-selected HMBC pulse sequence.

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) accordingly.

    • Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe two- and three-bond correlations.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter one_d Acquire 1D Spectra (¹H, ¹³C) filter->one_d cosy Run 2D COSY one_d->cosy hsqc Run 2D HSQC one_d->hsqc hmbc Run 2D HMBC one_d->hmbc process Process 2D Data (FT, Phasing) hmbc->process interpret Interpret Spectra & Assign Signals process->interpret validate Confirm Structure interpret->validate

Caption: Workflow for 2D NMR-based structural validation.

Data Interpretation: Assembling the Molecular Puzzle

The interpretation of 2D NMR spectra involves a systematic analysis of the correlation peaks to piece together the molecular structure.

Expected Chemical Shifts:

The following table summarizes the anticipated ¹H and ¹³C chemical shift ranges for the key structural fragments of this compound. Actual values may vary depending on the solvent and experimental conditions.

Protons (Atom No.)Expected ¹H Shift (ppm)Carbons (Atom No.)Expected ¹³C Shift (ppm)
H-2', H-6'~3.5 - 4.0C-1'~175
H-3', H-5'~2.0 - 2.5C-4'~40-45
H-4'~2.5 - 3.0C-2', C-6'~50-55
H-3, H-5~7.3 - 7.6C-3', C-5'~25-30
H-4~7.0 - 7.3C-1~145-150
H-6~7.6 - 7.8C-2~110-115
H-1''~4.1 - 4.3 (quartet)C-CN~118-122
H-2''~1.2 - 1.4 (triplet)C-3, C-5~130-135
C-4~120-125
C-6~135-140
C-1''~60-65
C-2''~14-18

Note: Chemical shift values are estimations and can be influenced by solvent and other factors.[7][8][9]

COSY Analysis:

The COSY spectrum will reveal the connectivity within the piperidine ring and the ethyl group.

  • A cross-peak between the protons at C-2' and C-3' (and C-6' and C-5') will confirm their adjacent relationship.

  • A correlation between the protons at C-3' and C-4' (and C-5' and C-4') will establish the spin system of the piperidine ring.

  • A strong correlation between the quartet (H-1'') and the triplet (H-2'') will confirm the presence of the ethyl group.

HSQC Analysis:

The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the carbon signals. For example, the proton at ~2.8 ppm (H-4') will show a correlation to the carbon at ~42 ppm (C-4').

HMBC Analysis:

The HMBC spectrum is crucial for connecting the individual fragments of the molecule.

  • A key correlation will be observed between the protons on the piperidine ring adjacent to the nitrogen (H-2', H-6') and the carbon of the cyanophenyl ring attached to the nitrogen (C-1). This confirms the N-arylation.

  • Correlations between the piperidine proton at C-4' (H-4') and the carbonyl carbon of the ester (C-1') will confirm the position of the ester group.

  • Long-range correlations from the aromatic protons to other carbons in the cyanophenyl ring will help in assigning the aromatic signals. For instance, the proton at C-6 (H-6) is expected to show a correlation to the cyano carbon (C-CN).

// Piperidine Ring N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_6 [label="C2'/C6'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_5 [label="C3'/C5'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4'", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Phenyl Ring C1p [label="C1", fillcolor="#FBBC05", fontcolor="#202124"]; C2p [label="C2", fillcolor="#FBBC05", fontcolor="#202124"]; CN [label="CN", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Ester Group C1e [label="C=O", fillcolor="#34A853", fontcolor="#FFFFFF"]; O1e [label="O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1ee [label="CH2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2ee [label="CH3", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Connectivity N1 -- C2_6; C2_6 -- C3_5; C3_5 -- C4; C4 -- C3_5; C3_5 -- C2_6; C2_6 -- N1; N1 -- C1p; C1p -- C2p; C2p -- CN; C4 -- C1e; C1e -- O1e; O1e -- C1ee; C1ee -- C2ee;

// Key HMBC Correlations (dashed lines) edge [style=dashed, color="#4285F4", constraint=false]; C2_6 -> C1p [label=" H-2'/6' to C-1", fontsize=8]; C4 -> C1e [label=" H-4' to C=O", fontsize=8]; } }

Caption: Key HMBC correlations for structural confirmation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amountDoes not provide detailed connectivity information
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C≡N)Fast and simpleProvides limited information on the overall structure
X-ray Crystallography Definitive 3D structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

In comparison, 2D NMR provides a comprehensive and detailed map of the molecular structure in solution, which is often the biologically relevant state.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating system for the structural elucidation of this compound. By systematically analyzing the through-bond correlations, researchers can confidently confirm the connectivity of the molecule, ensuring the integrity of their synthesized compounds for further investigation in drug development pipelines. This guide serves as a practical framework for applying these powerful techniques to achieve unambiguous structural validation.

References

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • 2D NMR Introduction. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • Chemical Shifts. (n.d.). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate and its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1] The functionalization of this versatile heterocyclic ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. This guide provides an in-depth comparative analysis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate and its corresponding carboxylic acid analog, 1-(2-cyanophenyl)-4-piperidinecarboxylic acid.

While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry, structure-activity relationships (SAR), and pharmacokinetics to present a scientifically grounded comparison. We will explore the synthesis, potential biological targets, and a hypothetical yet plausible comparison of their in vitro and in vivo activities, supported by detailed experimental protocols.

Structural and Mechanistic Considerations: The Ester Prodrug Hypothesis

The primary structural difference between the two molecules lies in the C4 position of the piperidine ring: an ethyl ester versus a carboxylic acid. This seemingly minor modification has profound implications for the biological activity and pharmacokinetic profile of the compounds.

This compound is hypothesized to function as a prodrug . Ester prodrugs are a common strategy in drug design to enhance the oral bioavailability of polar drug molecules, such as those containing a carboxylic acid moiety.[2][3] The lipophilic ethyl ester group can improve membrane permeability, facilitating absorption from the gastrointestinal tract. Once absorbed into the bloodstream, the ester is likely hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid.[4][5]

1-(2-cyanophenyl)-4-piperidinecarboxylic acid , the carboxylic acid analog, is presumed to be the active pharmacological agent . The negatively charged carboxylate group at physiological pH is often a key pharmacophoric feature, enabling ionic interactions with target receptors.

Synthesis of the Target Compounds

A plausible synthetic route to obtain both the ethyl ester and the carboxylic acid is outlined below. The synthesis of the carboxylic acid can be achieved through the hydrolysis of the ethyl ester.

Synthesis of this compound

This synthesis can be achieved via a nucleophilic aromatic substitution reaction between 2-fluorobenzonitrile and ethyl piperidine-4-carboxylate.

Experimental Protocol:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Add 2-fluorobenzonitrile (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 1-(2-cyanophenyl)-4-piperidinecarboxylic Acid

The carboxylic acid can be readily obtained by the hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent like tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.

  • Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(2-cyanophenyl)-4-piperidinecarboxylic acid.

Postulated Biological Target and Comparative Biological Evaluation

Based on the 1-(2-cyanophenyl)piperidine scaffold, a plausible biological target could be a G-protein coupled receptor (GPCR), where the cyano-substituted phenyl ring engages in specific interactions within the binding pocket. For the purpose of this guide, we will hypothesize that these compounds are modulators of a Gi-coupled GPCR, a common target class for piperidine-containing drugs.

In Vitro Biological Activity: A Comparative Overview

The following table presents a hypothetical but scientifically plausible comparison of the in vitro activities of the ethyl ester and its carboxylic acid analog.

ParameterThis compound1-(2-cyanophenyl)-4-piperidinecarboxylic AcidRationale
Receptor Binding Affinity (Ki) >10 µM100 nMThe carboxylic acid is the active form and is expected to have a higher affinity for the target receptor. The ester, being a prodrug, would likely show weak or no binding.
Functional Activity (EC50/IC50) >10 µM250 nMConsistent with the binding affinity, the carboxylic acid is expected to be potent in a functional assay, while the ester would be inactive.
In Vitro Metabolic Stability (t1/2 in liver microsomes) 15 min>60 minThe ethyl ester is expected to be rapidly hydrolyzed by esterases in liver microsomes, while the carboxylic acid would be more metabolically stable.[6][7]
Experimental Protocols for In Vitro Assays

This assay determines the binding affinity of the compounds to the target receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-ligand) and increasing concentrations of the test compounds (this compound or 1-(2-cyanophenyl)-4-piperidinecarboxylic acid).

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

This assay measures the functional activity of the compounds by quantifying their effect on intracellular cyclic AMP (cAMP) levels.[8][9][10][11][12]

Experimental Protocol:

  • Cell Culture: Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the target Gi-coupled GPCR.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with increasing concentrations of the test compounds.

  • Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, in the presence of the test compounds. For an agonist, the compound itself will be added without forskolin. For an antagonist, the ability to block the effect of a known agonist will be measured.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.[7][13][14][15]

Experimental Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (this compound or 1-(2-cyanophenyl)-4-piperidinecarboxylic acid) at a fixed concentration to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life (t1/2) of the compound.

In Vivo Biological Activity and Pharmacokinetics: A Comparative Perspective

The differences in physicochemical properties between the ethyl ester and the carboxylic acid are expected to translate into distinct in vivo profiles.

In Vivo Efficacy: Hypothetical Analgesic Activity

Assuming the target GPCR is involved in pain modulation, the in vivo efficacy of the compounds could be assessed in a rodent model of analgesia, such as the hot plate test.[16][17][18][19][20]

Hypothetical In Vivo Efficacy Data (Hot Plate Test in Mice)

CompoundDose (mg/kg, p.o.)Maximum Possible Effect (MPE %)Rationale
This compound 1060%As a prodrug with likely better oral absorption, the ethyl ester is expected to show good in vivo efficacy after oral administration.
1-(2-cyanophenyl)-4-piperidinecarboxylic Acid 10<10%Due to its polarity, the carboxylic acid is expected to have poor oral bioavailability and therefore show limited efficacy when administered orally.
Experimental Protocol for the Hot Plate Test

Experimental Protocol:

  • Animal Acclimation: Acclimatize male mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline pain threshold by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compounds (or vehicle control) orally (p.o.) or intraperitoneally (i.p.).

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Comparative Pharmacokinetic Profile

The pharmacokinetic profiles of the two compounds are expected to differ significantly, particularly after oral administration.

Hypothetical Pharmacokinetic Parameters

ParameterThis compound1-(2-cyanophenyl)-4-piperidinecarboxylic Acid (after p.o. admin of ester)1-(2-cyanophenyl)-4-piperidinecarboxylic Acid (after p.o. admin of acid)Rationale
Oral Bioavailability (F%) HighHigh (as metabolite)LowThe ester's lipophilicity enhances absorption.[2][3][4][5][21][22][23][24] The carboxylic acid's polarity limits its oral absorption.
Cmax (ng/mL) Low (transient)HighLowThe ester is rapidly converted to the acid, resulting in a low and transient plasma concentration of the ester itself.
Tmax (h) ~0.5~1.0~0.5The ester is quickly absorbed and hydrolyzed.
t1/2 (h) ShortModerateShort (due to poor absorption)The ester's half-life is dictated by its rapid hydrolysis. The half-life of the acid is an intrinsic property.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Synthetic Pathway

Synthesis reagent1 Ethyl piperidine-4-carboxylate intermediate This compound reagent1->intermediate DIPEA, DMF, Heat reagent2 2-Fluorobenzonitrile reagent2->intermediate product 1-(2-cyanophenyl)-4-piperidinecarboxylic acid intermediate->product LiOH, THF/H2O

Caption: Synthetic route to the target compounds.

Prodrug Activation and Target Interaction

Prodrug_Activation cluster_0 In Vivo Ester Ethyl 1-(2-cyanophenyl)-4- piperidinecarboxylate (Prodrug) Acid 1-(2-cyanophenyl)-4- piperidinecarboxylic acid (Active Drug) Ester->Acid Esterase Hydrolysis Receptor Target GPCR Acid->Receptor Binding Response Biological Response Receptor->Response Signal Transduction

Caption: Prodrug activation and mechanism of action.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Animal Acclimation baseline Baseline Hot Plate Test start->baseline dosing Oral Administration of Compound baseline->dosing post_dosing Hot Plate Test at Multiple Time Points dosing->post_dosing analysis Calculate MPE% post_dosing->analysis end Efficacy Determined analysis->end

Caption: Workflow for the in vivo hot plate test.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, comparison of this compound and its carboxylic acid analog. The central hypothesis is that the ethyl ester functions as a prodrug, enhancing oral bioavailability, while the carboxylic acid is the pharmacologically active species. This is a well-established principle in medicinal chemistry that likely applies to this pair of compounds.

For researchers and drug development professionals, this guide offers a framework for the rational design and evaluation of piperidine-based therapeutics. The provided experimental protocols serve as a starting point for the practical assessment of these and similar compounds. Future experimental studies are warranted to validate the hypotheses presented herein and to fully elucidate the therapeutic potential of this chemical scaffold. Such studies should include a definitive identification of the biological target(s) and a comprehensive evaluation of the in vivo efficacy and safety of these promising molecules.

References

  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97.
  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • Lavich, J., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Zhang, X., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Butelman, E. R., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 249-270.
  • Melior Discovery. (n.d.).
  • ThermoFisher Scientific. (n.d.).
  • Maze Engineers. (n.d.).
  • Maze Engineers. (n.d.).
  • Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services.
  • BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • Wang, Y., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). STAR Protocols, 1(1), 100001.
  • Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49.
  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia.
  • Inglese, J., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 45, 89-95.
  • Lee, J., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences, 24(13), 10837.
  • Coccini, T., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Cellular and Molecular Neurobiology, 32(5), 729-741.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?
  • Zhou, J., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 589.
  • Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 81-103). Humana Press.
  • Onasanwo, S. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 343-354.
  • Yeltayeva, A., et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-65.
  • MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Imai, T. (2011). [Evaluation of the Oral Absorption of Ester-type Prodrugs]. Yakugaku Zasshi, 131(11), 1591-1598.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • ChemicalBook. (n.d.).
  • Rautio, J., et al. (2018). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs and Targeted Delivery (pp. 1-38). John Wiley & Sons, Ltd.
  • Yoshimura, Y., et al. (1985). The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. Journal of Pharmacobio-Dynamics, 8(2), 153-161.
  • Castor, T. P. (2013). Systemic Bioavailability and Dose Proportionality of Omega-3 Administered in Free Fatty Acid Form Compared With Ethyl Ester Form: Results of a Phase 1 Study in Healthy Volunteers. Clinical Therapeutics, 35(9), 1357-1367.
  • Woolf, T. F., et al. (2004). In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. Pharmaceutical Research, 21(6), 996-1002.
  • Dias, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(22), 6096-6105.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
  • Heimbach, T., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Pharmaceutical Design, 9(27), 2237-2264.
  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google P
  • MOLBASE. (n.d.). ethyl 1-(4-amino-2-cyanophenyl)
  • Luthra, P. M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1461-1474.e10.
  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098.
  • Braeckman, R. A., et al. (2016). Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects. Clinical Pharmacology in Drug Development, 5(2), 101-109.
  • Yeltayeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-65.
  • Kim, B. H., et al. (2024). Pharmacokinetic Comparison Between a Fixed-Dose Combination of Atorvastatin/Omega-3-Acid Ethyl Esters and the Corresponding Loose Combination in Healthy Korean Male Subjects. Clinical Therapeutics, 46(2), 143-150.
  • PubChemLite. (n.d.). Ethyl 1-[(4-cyanophenyl)
  • Sigma-Aldrich. (n.d.). 1-(2-cyanoethyl)piperidine-4-carboxylic acid.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • Asiri, A. M., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • de C. P. de Souza, M. V. N., et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 11(54), 34163-34175.

Sources

In vitro ADME properties of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" versus similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro ADME Properties of N-Aryl Piperidine Carboxylates

Introduction: The Pivotal Role of Early ADME Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. The attrition rate of compounds as they move from discovery to clinical trials remains a significant challenge, with poor pharmacokinetic (PK) properties being a primary cause of failure.[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are therefore not merely a set of screening assays but a foundational pillar of preclinical evaluation.[2][3] These assays provide a crucial bridge between molecular design and in vivo efficacy, enabling researchers to identify and mitigate potential liabilities such as poor absorption or rapid metabolism long before significant resources are invested.[1][4]

The piperidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties.[5] However, the ADME profile of a piperidine-containing molecule is exquisitely sensitive to its substitution patterns. A minor structural modification can dramatically alter its interaction with metabolic enzymes, transporters, and plasma proteins.[6][7] This guide provides an in-depth comparative analysis of the in vitro ADME properties of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate (hereafter Compound A ) against two structurally similar analogues. The objective is to illustrate how subtle chemical changes influence key drug-like properties and to provide the experimental context for generating such critical data.

  • Compound A: this compound

  • Analogue B: Ethyl 1-(4-methoxyphenyl)-4-piperidinecarboxylate (N-aryl group modification)

  • Analogue C: 1-(2-cyanophenyl)-4-piperidinecarboxylic acid (Ester hydrolysis)

This analysis will be grounded in detailed, field-proven experimental protocols, offering researchers a practical framework for evaluating their own compounds.

Comparative In Vitro ADME Profile

The following table summarizes the key in vitro ADME parameters for our three compounds of interest. This data, while illustrative, is based on established structure-activity relationships (SAR) to provide a realistic comparison.

Parameter Assay Type Compound A Analogue B Analogue C Interpretation Goal
Solubility Kinetic Solubility (pH 7.4)45 µg/mL38 µg/mL>200 µg/mLPredicts dissolution in physiological fluids. A goal is often >60 µg/mL.[8]
Permeability Caco-2 (A→B) Papp15.5 x 10-6 cm/s18.2 x 10-6 cm/s1.2 x 10-6 cm/sPredicts intestinal absorption. Papp >10 is high; <2 is low.
Efflux Ratio Caco-2 (B→A) / (A→B)1.11.30.9Identifies substrates of efflux transporters (e.g., P-gp). A ratio >2 suggests active efflux.[9]
Metabolic Stability Human Liver Microsomes (t1/2)48 min19 min>60 minPredicts susceptibility to Phase I metabolism. Longer half-life is generally desirable.[10][11]
Plasma Protein Binding Rapid Equilibrium Dialysis (% Unbound)4.5%2.1%25.7%Determines the fraction of drug available to exert a pharmacological effect.[12][13]
CYP450 Inhibition IC50 vs. CYP3A412.5 µM8.9 µM>50 µMAssesses the risk of drug-drug interactions (DDI). IC50 >10 µM is often considered low risk.[14][15]
Structure-Activity Relationship (SAR) Insights
  • Solubility vs. Permeability Trade-Off: The most dramatic difference is seen with Analogue C . The conversion of the ethyl ester to a carboxylic acid introduces an ionizable group, drastically increasing aqueous solubility.[16] However, this increased polarity severely hampers its ability to passively diffuse across the Caco-2 cell monolayer, resulting in very low permeability. This is a classic trade-off that medicinal chemists must navigate.

  • Metabolic Liabilities: Analogue B , with its electron-donating methoxy group on the phenyl ring, shows significantly lower metabolic stability compared to the electron-withdrawing cyano group of Compound A . The para-methoxy group is a well-known site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes, leading to faster clearance.[11]

  • Lipophilicity and its Consequences: The higher lipophilicity of Analogue B (inferred from the methoxy group vs. cyano group) contributes to its slightly higher permeability but also results in stronger binding to plasma proteins (lower % unbound).[16] Only the unbound fraction of a drug is pharmacologically active, so the higher binding of Analogue B could necessitate higher dosing.[17]

  • CYP Inhibition Potential: Both ester-containing compounds (A and B ) show moderate inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme.[18] The more metabolically stable Analogue C shows negligible inhibition, suggesting its lower lipophilicity and different electronic profile reduce its affinity for the enzyme's active site.

Experimental Workflows and Methodologies

To ensure scientific rigor, the protocols described below are self-validating systems, incorporating necessary controls and quality checks.

Overall ADME Screening Cascade

The initial screening of compounds typically follows a tiered approach, starting with high-throughput assays for fundamental properties like solubility and metabolic stability before moving to more complex and lower-throughput assays like Caco-2 permeability for promising candidates.

cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Decision Gate Solubility Kinetic Solubility Permeability Caco-2 Permeability Solubility->Permeability MetStab Microsomal Stability CYP_Inhib CYP450 Inhibition MetStab->CYP_Inhib Decision Advance Candidate? Permeability->Decision PPB Plasma Protein Binding PPB->Decision CYP_Inhib->Decision

Caption: Tiered workflow for in vitro ADME profiling.

Kinetic Solubility Assay

Causality: This assay is designed to mimic the conditions a compound might face upon entering the aqueous environment of the gut after oral administration from a DMSO-solubilized stock, as is common in early screening.[19] It quickly identifies compounds at risk of precipitating out of solution during in vitro biological assays.[8]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.[19]

  • Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by insoluble particles. Alternatively, filter the samples through a solubility filter plate.

  • Quantification: The clear filtrate is then analyzed by LC-MS/MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound.[20][21]

Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[22] This system is the gold standard for predicting intestinal permeability because it models the physical barrier of the gut wall and expresses key uptake and efflux transporters, such as P-glycoprotein (P-gp).[23][24]

cluster_0 Assay Setup cluster_1 Permeability Measurement (A to B) cluster_2 Analysis Seed Seed Caco-2 Cells On Transwell insert Culture for 21 days QC QC Seed->QC Differentiation Dose_A Dose Apical Side Add compound (10 µM) in transport buffer QC->Dose_A Monolayer Ready Sample_B Sample Basolateral Side Take aliquots at t=2h Dose_A->Sample_B Incubate @ 37°C LCMS Quantify Compound LC-MS/MS Analysis Sample_B->LCMS Calc Calculate Papp Papp = (dQ/dt) / (A * C0) LCMS->Calc

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts in a 24-well plate and culture for 21-25 days to allow for full differentiation and monolayer formation.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value ≥200 Ω·cm² confirms the integrity of the tight junctions.[25]

  • Apical to Basolateral (A→B) Transport:

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take a sample from the basolateral chamber for analysis.

  • Basolateral to Apical (B→A) Transport: Perform the reverse experiment to assess active efflux. Add the compound to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the compound concentration in the receiver chamber samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[10][11] This assay provides a robust and cost-effective method to measure a compound's intrinsic clearance (Clint) and predict its metabolic fate in vivo.[26]

cluster_0 Incubation cluster_1 Time Course Sampling cluster_2 Analysis Mix Prepare Incubation Mix (Compound + Microsomes + Buffer) PreIncubate Pre-incubate at 37°C Mix->PreIncubate StartRxn Initiate Reaction (Add NADPH) PreIncubate->StartRxn Timepoints Take Aliquots at 0, 5, 15, 30, 45 min StartRxn->Timepoints Quench Quench Reaction (Add cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t1/2 and Clint Plot->Calc

Caption: Workflow for the microsomal metabolic stability assay.

Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 1 M NADPH cofactor solution in buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[10]

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH solution.[27]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a new plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2).

Conclusion

This guide demonstrates that in vitro ADME profiling is an indispensable tool for guiding medicinal chemistry efforts. The comparative analysis of This compound and its analogues reveals how discrete structural modifications can profoundly impact a compound's drug-like properties. The conversion to a carboxylic acid (Analogue C ) improved solubility at the cost of permeability, while the introduction of a metabolically liable methoxy group (Analogue B ) increased clearance and plasma protein binding. Such data, when generated early and systematically, allows research teams to build robust structure-activity and structure-property relationships, ultimately leading to the design of safer and more effective drug candidates.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Retrieved from [Link]

  • Duggirala, S., et al. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Retrieved from [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Salmaso, V., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. National Institutes of Health. Retrieved from [Link]

  • Chung, T. D. Y., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the N-aryl piperidine scaffold is a privileged motif, integral to the structure of numerous therapeutics. Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key building block for a range of pharmacologically active molecules, is no exception. The efficiency of its synthesis is a critical factor for researchers and drug development professionals, directly impacting project timelines and costs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Strategic Importance of this compound

The 1-(2-cyanophenyl)piperidine moiety is a cornerstone in the design of molecules targeting a variety of biological pathways. The cyano group serves as a versatile handle for further chemical transformations, while the piperidine ring provides a desirable pharmacokinetic profile. Consequently, the robust and efficient synthesis of this compound is a frequent challenge in process development and discovery chemistry. This guide will focus on the two most prevalent strategies for the crucial C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). A third, less common, one-step cyclization method will also be discussed as a potential alternative.

Synthetic Strategies: A Head-to-Head Comparison

The choice of synthetic route is often a trade-off between factors such as starting material cost, catalyst complexity, reaction robustness, and overall yield. Below, we dissect the two primary approaches to the synthesis of this compound.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) 2-Bromobenzonitrile 2-Bromobenzonitrile Product_1 This compound 2-Bromobenzonitrile->Product_1 Ethyl piperidine-4-carboxylate_1 Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate_1->Product_1 Pd Catalyst / Ligand Pd Catalyst / Ligand Pd Catalyst / Ligand->Product_1 Base_1 Base (e.g., NaOtBu) Base_1->Product_1 2-Fluorobenzonitrile 2-Fluorobenzonitrile Product_2 This compound 2-Fluorobenzonitrile->Product_2 Ethyl piperidine-4-carboxylate_2 Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate_2->Product_2 Base_2 Base (e.g., K2CO3) Base_2->Product_2 Solvent Solvent (e.g., DMSO) Solvent->Product_2

Caption: High-level overview of the two primary synthetic routes.

In-Depth Analysis of Synthetic Routes

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[1][2] This reaction is particularly advantageous when dealing with less reactive aryl halides.

Reaction Principle and Mechanism

This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl piperidine and regenerate the Pd(0) catalyst.[4]

Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Amine Coordination Amine Coordination Ar-Pd(II)(L2)-X->Amine Coordination [Ar-Pd(II)(L2)(HNR2)]+X- [Ar-Pd(II)(L2)(HNR2)]+X- Amine Coordination->[Ar-Pd(II)(L2)(HNR2)]+X- Deprotonation Deprotonation [Ar-Pd(II)(L2)(HNR2)]+X-->Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative)

  • Materials: 2-Bromobenzonitrile, Ethyl piperidine-4-carboxylate, Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene, followed by 2-Bromobenzonitrile (1.0 eq) and Ethyl piperidine-4-carboxylate (1.2 eq).

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Performance Benchmarking & Expert Insights

ParameterBuchwald-Hartwig Amination
Typical Yield 75-95%
Reaction Time 8-12 hours
Temperature 100-110 °C
Catalyst Loading 1-2 mol% Pd
Aryl Halide Bromo > Chloro
Pros High yields, broad scope, tolerates various functional groups.
Cons Cost of palladium catalyst and ligands, potential for heavy metal contamination in the final product, requires inert atmosphere.

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition and the final reductive elimination steps.[5] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the piperidine nitrogen without competing in the reaction. Toluene is a common high-boiling, non-polar solvent for this transformation.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a more classical and often more cost-effective method for forming C-N bonds, particularly on an industrial scale. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups, such as the cyano group in our target molecule.

Reaction Principle and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ethyl piperidine-4-carboxylate) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.

Aryl Halide Aryl Halide Addition Addition Aryl Halide->Addition Nucleophile Nucleophile (Piperidine derivative) Nucleophile->Addition Meisenheimer Complex Meisenheimer Complex Addition->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination Product N-Aryl Piperidine Elimination->Product

Caption: General mechanism of the SNAr reaction.

Detailed Experimental Protocol (Representative)

  • Materials: 2-Fluorobenzonitrile, Ethyl piperidine-4-carboxylate, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a round-bottom flask, add 2-Fluorobenzonitrile (1.0 eq), Ethyl piperidine-4-carboxylate (1.2 eq), and Potassium carbonate (2.0 eq).

    • Add DMSO as the solvent.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and stir.

    • Extract the aqueous suspension with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Performance Benchmarking & Expert Insights

ParameterNucleophilic Aromatic Substitution (SNAr)
Typical Yield 60-85%
Reaction Time 12-24 hours
Temperature 120-140 °C
Catalyst Loading None
Aryl Halide Fluoro > Chloro
Pros Low cost (no catalyst/ligand), simpler workup, scalable.
Cons Harsher reaction conditions (high temperature), generally lower yields than Buchwald-Hartwig, limited to activated aryl halides.

Causality Behind Experimental Choices: 2-Fluorobenzonitrile is the preferred starting material for SNAr as fluoride is an excellent leaving group in this reaction due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the reaction.

Alternative Route: One-Step Cyclization

A patent (CN101525313A) describes a one-step cyclization reaction to form N-substituted ethyl 4-piperidinecarboxylates. This method involves the reaction of a compound with an active methylene group with an N-substituted diethanolamine diphenyl sulfonate in the presence of a strong base like sodium hydride.[6] While this approach is innovative, its practical application for the synthesis of this compound would require the synthesis of a specific N-(2-cyanophenyl) diethanolamine derivative, which may add complexity to the overall synthetic sequence.

Comparative Summary and Recommendations

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Overall Yield High (75-95%) Moderate (60-85%)
Reaction Conditions Milder (80-110 °C)Harsher (120-140 °C)
Cost Higher (Pd catalyst & ligand)Lower (no catalyst)
Scalability More challenging due to catalyst cost and removalMore straightforward
Substrate Scope Broader (less reactive halides) Limited to activated halides
Environmental Impact Use of precious metalsUse of high-boiling solvents

Recommendations:

  • For Discovery Chemistry and Small-Scale Synthesis: The Buchwald-Hartwig amination is often the preferred method due to its high yields and reliability across a range of substrates. The higher cost is often justified by the faster access to the desired compound.

  • For Process Development and Large-Scale Production: The Nucleophilic Aromatic Substitution (SNAr) is a more economically viable option, provided the yield is acceptable. The avoidance of expensive and potentially toxic heavy metal catalysts is a significant advantage at scale. Process optimization to improve the yield and reduce the reaction time is often a worthwhile investment for this route.

Conclusion

The synthesis of this compound can be efficiently achieved through both modern palladium-catalyzed cross-coupling and classical nucleophilic aromatic substitution. The optimal choice of synthetic route is contingent on the specific requirements of the project, including scale, budget, and timeline. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery and development process.

References

  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. (2025). Benchchem.
  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2012).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. The procedures outlined herein are synthesized from established chemical safety principles and regulatory standards, emphasizing the causality behind each critical step to ensure a self-validating and trustworthy system of waste management.

The structural nature of this compound, incorporating both a cyanide-bearing aromatic ring and a piperidine moiety, necessitates a stringent approach to its handling and disposal. The cyanophenyl group presents a significant toxicological risk, as many organic cyanides can release highly toxic hydrogen cyanide gas, particularly under acidic conditions.[1][2] The piperidine component, a cyclic amine, suggests potential corrosivity and toxicity.[3][4][5] Therefore, this compound must be managed as a hazardous waste throughout its lifecycle.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is mandatory. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1][2]

Hazard Profile

While a specific Safety Data Sheet (SDS) for this exact molecule is not consistently available, its constituent functional groups dictate the assumed hazards:

Hazard ClassificationPotential EffectsGHS Hazard Statement (Assumed)
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin due to the cyanophenyl group.[6][7]H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation The piperidine structure suggests it may cause skin irritation or severe burns.[8]H314: Causes severe skin burns and eye damage.
Serious Eye Damage Capable of causing serious, irreversible eye damage.[8]H318: Causes serious eye damage.
Reactivity Reacts with acids to produce highly toxic hydrogen cyanide gas.[2] Incompatible with strong oxidizing agents.[4][9][10]Not Applicable
Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical waste.

  • Eye and Face Protection : Chemical safety goggles in conjunction with a full-face shield are required to protect against splashes.[3]

  • Hand Protection : Chemically resistant gloves are mandatory. Double-gloving with nitrile rubber gloves is recommended for enhanced protection.[1]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[3]

  • Respiratory Protection : All handling must occur in a chemical fume hood.[1][2] For spill cleanup outside of a fume hood, a self-contained breathing apparatus may be necessary.

Part 2: Waste Segregation and Container Management

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The primary directive is to never mix cyanide-containing waste with acidic waste .[1][2]

Waste Stream Classification

This compound waste must be classified as Hazardous Waste . It should be further categorized as an organic, nitrogen-containing waste stream. For segregation purposes, follow these guidelines:

  • Halogenated vs. Non-Halogenated : Collect waste in separate containers for halogenated and non-halogenated solvents.[11]

  • Cyanide-Specific Waste : It is best practice to maintain a dedicated waste container specifically for cyanide-containing compounds to prevent accidental mixing.[1][2]

  • Solids vs. Liquids : Solid waste (e.g., contaminated filter paper, gloves) and liquid waste must be stored in separate, clearly labeled containers.[1][2]

Container Selection and Labeling

The integrity of the waste containment system is paramount to safety and compliance.

  • Container Choice : Use only sturdy, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) or the original reagent bottle, if in good condition, are suitable choices.[11][12] Avoid using food or beverage containers.[11]

  • Labeling : All hazardous waste containers must be labeled correctly as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[15]

    • A clear warning: "Do Not Mix With Acids ".[1]

    • The date of waste generation (accumulation start date).[15]

    • The principal investigator's name, lab number, and contact information.[15]

WasteDisposalWorkflow start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Gloves, Wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_type->liquid_waste Liquid solid_container Select Dedicated 'Solid Cyanide Waste' Container solid_waste->solid_container liquid_container Select Dedicated 'Liquid Cyanide Waste' Container liquid_waste->liquid_container label_solid Label Container: 'Hazardous Waste - Solid Cyanide' 'No Acids' solid_container->label_solid label_liquid Label Container: 'Hazardous Waste - Liquid Cyanide' 'No Acids' liquid_container->label_liquid seal_container Keep Container Tightly Closed (Except when adding waste) label_solid->seal_container label_liquid->seal_container secondary_containment Store in Secondary Containment seal_container->secondary_containment request_pickup Request Pickup from EHS/ Licensed Waste Contractor secondary_containment->request_pickup end End of Process request_pickup->end

Caption: Workflow for Segregation and Containment of Cyanide Waste.

Part 3: Step-by-Step Disposal and Decontamination Protocol

Adherence to a systematic procedure minimizes risk and ensures compliance with regulations set by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]

Accumulation and Storage
  • Designated Area : Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[14][17] This area must be at or near the point of generation and under the control of laboratory personnel.[18]

  • Containment : All liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain potential leaks or spills.[12][19]

  • Closure : Keep waste containers tightly closed at all times, except when actively adding waste.[11][12]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or one quart of acute hazardous waste) in your laboratory's SAA.[17][19] Schedule regular pickups to avoid exceeding these limits.[12]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : If the spill is large or occurs outside a fume hood, evacuate the area immediately.[2]

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[12]

  • Cleanup (Small Spills in Fume Hood) :

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[8][10]

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated solid hazardous waste container.[4]

    • Decontaminate the spill area (see section 3.3).

Decontamination of Glassware and Surfaces

Equipment contaminated with this compound must be decontaminated before reuse. This process must be performed inside a chemical fume hood.[1][2]

  • Initial Rinse : The first rinse of contaminated glassware must be collected as hazardous liquid waste.[13]

  • Decontamination Procedure :

    • First, clean surfaces and glassware with a pH 10 buffer solution.[1][2]

    • Follow this with a cleaning using a freshly prepared 10% bleach solution.[1][2]

    • Collect all cleaning solutions and wipes as hazardous waste.[1]

  • Final Rinse : Subsequent rinses with water may be permissible for drain disposal, but only after confirming with your institution's EHS that all hazardous material has been removed.[13]

Final Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [12][15]

  • Request Pickup : Once a waste container is full (no more than 90% capacity), seal it tightly and submit a hazardous waste pickup request to your institution's EHS or a licensed hazardous waste disposal contractor.[12][16]

  • Documentation : Ensure all paperwork and electronic forms required for the waste pickup are completed accurately.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe research environment and protecting the broader community.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . University of California, Santa Cruz. [Link]

  • Safety Data Sheet PIPERIDINE . ChemSupply Australia. [Link]

  • MATERIAL SAFETY DATA SHEETS PIPERIDINE . Cleanchem Laboratories. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds of unknown toxicological profiles. Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a molecule integrating an aromatic nitrile, a piperidine ring, and an ethyl ester, presents a constellation of potential hazards that demand a rigorous and informed approach to personal protection. This guide provides a deep, technically-grounded framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

Deconstructing the Hazard Profile: A Triad of Risks

A thorough risk assessment of this compound begins with an analysis of its constituent functional groups. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from well-characterized analogous structures.

  • The Aromatic Nitrile (2-cyanophenyl group): The primary concern with any organic nitrile is the potential for it to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] Inhalation or absorption of cyanide can be rapidly fatal. While aromatic nitriles are generally more stable than their aliphatic counterparts, this risk cannot be discounted. The symptoms of cyanide exposure can range from headache and dizziness to convulsions and death.[1]

  • The Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and toxic.[2] They can cause severe skin burns and eye damage.[2] Inhalation may lead to respiratory irritation.[3] Therefore, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.

  • The Ethyl Carboxylate Group: While generally less hazardous than the other two moieties, esters can cause skin and eye irritation.[4]

Given this composite hazard profile, a multi-layered approach to PPE is not just recommended; it is imperative.

The Core Arsenal: Essential Personal Protective Equipment

The selection of PPE should be guided by a thorough understanding of the potential routes of exposure: inhalation, skin contact, and eye contact. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene glovesNitrile gloves offer good resistance to a range of chemicals, but their breakthrough times can be short for certain organic compounds.[5] Double-gloving provides an additional layer of protection. Neoprene is also a suitable alternative with good chemical resistance.[5]
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and aerosols, which are significant risks when handling liquid chemicals. Standard safety glasses do not provide adequate protection from splashes.
Body Protection Flame-resistant lab coatA lab coat is the first line of defense against spills and splashes. A flame-resistant material is recommended as a general precaution in a chemical laboratory.
Respiratory Protection Use within a certified chemical fume hoodDue to the potential for the release of highly toxic hydrogen cyanide gas, all manipulations of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation exposure.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Precaution

  • Consult the SDS (if available): Always prioritize obtaining and thoroughly reading the Safety Data Sheet for the specific chemical. If unavailable, proceed with the precautions outlined in this guide.

  • Work in a Designated Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]

  • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • Ensure emergency equipment is accessible: Know the location and proper operation of the safety shower, eyewash station, and fire extinguisher.

3.2. Donning PPE: A Deliberate Sequence

  • Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves over the first, ensuring a snug fit over the cuffs of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

3.3. During the Procedure

  • Handle with Care: Avoid generating aerosols or dust.

  • Avoid Incompatible Materials: Keep the compound away from strong acids to prevent the potential release of hydrogen cyanide gas.[1] Also, avoid contact with strong oxidizing agents.

  • Immediate Cleanup: In case of a small spill within the fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2]

3.4. Doffing PPE: Preventing Contamination

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat, folding the contaminated side inward.

  • Eye Protection: Remove the goggles.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization of Cyanide-Containing Waste: For small quantities of aqueous waste containing the compound, a cautious in-lab neutralization procedure can be considered under expert supervision. This typically involves oxidation of the cyanide moiety under alkaline conditions with a reagent like sodium hypochlorite (bleach).[1] This process should only be carried out by trained personnel in a fume hood.

  • Final Disposal: All contaminated materials, including empty containers, gloves, and absorbent materials, must be disposed of through a licensed hazardous waste disposal company.[6]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection cluster_Hazards Hazard Assessment cluster_PPE Personal Protective Equipment Hazard_AromaticNitrile Aromatic Nitrile (Potential HCN Release) PPE_Hood Respiratory Protection (Fume Hood) Hazard_AromaticNitrile->PPE_Hood Inhalation Hazard Hazard_Piperidine Piperidine Derivative (Corrosive, Toxic) PPE_Gloves Hand Protection (Double Nitrile/Neoprene) Hazard_Piperidine->PPE_Gloves Skin/Eye Contact Hazard PPE_Goggles Eye Protection (Chemical Splash Goggles) Hazard_Piperidine->PPE_Goggles Splash Hazard PPE_Coat Body Protection (Lab Coat) Hazard_Piperidine->PPE_Coat Spill/Splash Hazard Hazard_Ester Ethyl Ester (Irritant) Hazard_Ester->PPE_Gloves Skin/Eye Contact Hazard Hazard_Ester->PPE_Goggles Splash Hazard Hazard_Ester->PPE_Coat Spill/Splash Hazard

Caption: PPE selection workflow based on the hazards of this compound.

References

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • How can I reduce an aromatic nitrile group in presence of an OH group? (2024, March 5). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Practical Biocatalytic Synthesis of Aromatic Nitriles. (n.d.). PMC - NIH. Retrieved from [Link]

  • procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY. (2004, April). NJ.gov. Retrieved from [Link]

  • Nitrile Glove Recycling Explained: NBR, Downcycling & Sustainable Lab Plastics (MMM, Ep.3). (2025, October 5). YouTube. Retrieved from [Link]

  • Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. (2025, January 21). MDPI. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.